Product packaging for Streptomycin(3+)(Cat. No.:)

Streptomycin(3+)

Cat. No.: B1261590
M. Wt: 584.6 g/mol
InChI Key: UCSJYZPVAKXKNQ-HZYVHMACSA-Q
Attention: For research use only. Not for human or veterinary use.
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Description

Streptomycin(3+) is a cationic aminoglycoside antibiotic complex fundamental to biochemical and microbiological research. It was the first of its class discovered, derived from Streptomyces griseus , a breakthrough that earned the Nobel Prize . Its primary mechanism of action is binding irreversibly to the 16S rRNA of the 30S ribosomal subunit, leading to misreading of the genetic code, inhibition of protein synthesis initiation, and ultimately bacterial cell death . This bactericidal activity provides a critical tool for researchers studying bacterial protein synthesis, ribosome structure and function, and mechanisms of antibiotic action. Originally recognized for its efficacy against Mycobacterium tuberculosis , its research applications have expanded significantly . In the modern laboratory, Streptomycin(3+) is indispensable for selective cell culture, used in a standard antibiotic cocktail with penicillin to prevent bacterial contamination . It is also employed in molecular biology for protein purification, where it aids in the precipitation and removal of nucleic acids from biological extracts . Furthermore, its role extends to investigating multi-drug resistant tuberculosis and other aerobic gram-negative bacterial infections, as well as exploring novel applications such as antimicrobial nanocomposites . Researchers value this compound for probing aminoglycoside transport, resistance mechanisms, and the nuanced pathways of bacterial cell death. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H42N7O12+3 B1261590 Streptomycin(3+)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H42N7O12+3

Molecular Weight

584.6 g/mol

IUPAC Name

[(2S,3S,4S,5R,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium

InChI

InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/p+3/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1

InChI Key

UCSJYZPVAKXKNQ-HZYVHMACSA-Q

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)[NH2+]C)(C=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O

Origin of Product

United States

Molecular Mechanism of Action of Streptomycin

Interaction with the Bacterial Ribosome

Streptomycin's mechanism of action is centered on its high-affinity binding to the bacterial ribosome, specifically to the small 30S ribosomal subunit. rsc.orgwikipedia.orgpatsnap.com This interaction is the critical first step that triggers a cascade of events leading to the inhibition of protein synthesis and eventual cell death. elifesciences.orgwikipedia.org

Targeting the 30S Ribosomal Subunit

The 30S ribosomal subunit is a complex structure composed of 16S ribosomal RNA (rRNA) and numerous ribosomal proteins. ebi.ac.uk Streptomycin (B1217042) specifically binds to a single, well-defined site on this subunit, located near the decoding center, where the fidelity of protein synthesis is ensured. rcsb.orgnih.gov This binding is irreversible and induces significant conformational changes in the 30S subunit, distorting its structure and interfering with its normal function. bnl.govwikipedia.org

Binding to 16S Ribosomal RNA (rRNA)

The interaction between streptomycin and the 16S rRNA is a crucial aspect of its mechanism. nih.govasm.org Streptomycin directly engages with the rRNA, forming a stable complex that is resistant to dissociation. pnas.org

X-ray crystallography studies have revealed that the streptomycin binding site is a pocket formed by several helices of the 16S rRNA. nih.govresearchgate.net These include helices 1, 18, 27, and 44. asm.orgnih.govnih.gov The antibiotic nestles into this pocket, making extensive contacts with the phosphodiester backbone of the rRNA. asm.orgnih.gov This multi-point attachment ensures a high-affinity interaction and stabilizes the drug within its binding site. nih.gov The binding of streptomycin induces a lateral shift in helix 44, a critical component of the decoding site, by up to 3.5 Å. rcsb.orgnih.gov This distortion alters the geometry of the decoding center, contributing to the misreading of the genetic code. nih.gov

The stability of the streptomycin-rRNA complex is maintained through a network of hydrogen bonds and salt bridges. rcsb.orgnih.gov The positively charged guanidino groups of streptomycin form electrostatic interactions with the negatively charged phosphate (B84403) groups of the rRNA backbone. elifesciences.orgbiorxiv.org Specifically, hydrogen bonds and salt bridges have been identified between streptomycin and the backbone phosphates of nucleotides such as U14 in helix 1, C526 and G527 in helix 18, A914 in helix 27, and C1490 and G1491 in helix 44. rcsb.orgnih.gov The hydration of an aldehyde group on the streptose (B1236354) moiety of streptomycin to a geminal diol is crucial, as it allows for multiple hydrogen bonding interactions with the rRNA phosphate backbone. elifesciences.orgbiorxiv.org

Interactions with Ribosomal Protein S12

In addition to its interactions with 16S rRNA, streptomycin also makes contact with the ribosomal protein S12. asm.orgasm.org This protein is a key component of the 30S subunit and is located at the interface of the small and large ribosomal subunits, playing a role in maintaining the accuracy of translation. ebi.ac.ukmcmaster.ca Crystal structures show that lysine (B10760008) residues of protein S12, specifically K42 and K87, are in close proximity to the bound streptomycin and may form hydrogen bonds with the drug. nih.govplos.org Mutations in the gene encoding S12 (rpsL) can confer resistance to streptomycin by altering these interactions. asm.orgmcmaster.ca

Inhibition of Protein Synthesis Pathways

The binding of streptomycin to the 30S ribosomal subunit disrupts several key steps in the protein synthesis pathway, ultimately leading to bacterial cell death. wikipedia.orgpatsnap.com

One of the primary consequences of streptomycin binding is the interference with the initiation of protein synthesis. patsnap.comsigmaaldrich.com It hinders the proper binding of the initiator tRNA, formyl-methionyl-tRNA, to the 30S subunit, thereby preventing the formation of the 30S initiation complex. wikipedia.orgpatsnap.com

Furthermore, the conformational changes induced by streptomycin in the decoding center lead to the misreading of the mRNA codons. longdom.orgpatsnap.com This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or even toxic proteins. patsnap.com The accumulation of these aberrant proteins disrupts cellular processes and contributes to the bactericidal effect of the antibiotic. patsnap.com Streptomycin achieves this by destabilizing the binding of the correct (cognate) tRNA to the ribosome while simultaneously stabilizing the binding of incorrect (near-cognate) tRNAs. bnl.govnih.gov This effectively eliminates the ribosome's ability to discriminate between correct and incorrect aminoacyl-tRNAs. bnl.gov

Table 1: Key Molecular Interactions of Streptomycin

Interacting Molecule Specific Component Type of Interaction Reference
16S rRNA Helix 1 (U14) Hydrogen bonding, Salt bridge nih.gov, rcsb.org
16S rRNA Helix 18 (C526, G527) Hydrogen bonding, Salt bridge nih.gov, rcsb.org
16S rRNA Helix 27 (A914) Hydrogen bonding, Salt bridge nih.gov, rcsb.org
16S rRNA Helix 44 (C1490, G1491) Hydrogen bonding, Salt bridge nih.gov, rcsb.org
Ribosomal Protein S12 Lysine 42 (K42) Potential hydrogen bonding nih.gov, plos.org
Ribosomal Protein S12 Lysine 87 (K87) Potential hydrogen bonding nih.gov

Disruption of Initiation Complex Formation

The formation of the 70S initiation complex, which involves the association of the 30S initiation complex (comprising the 30S subunit, mRNA, and fMet-tRNA) with the 50S ribosomal subunit, is a critical checkpoint in protein synthesis. sigmaaldrich.com Streptomycin has been shown to disrupt this process. sigmaaldrich.comnih.gov While some studies suggest that streptomycin does not prevent the individual steps in the formation of the 70S initiation complex, it induces the breakdown of the completed 70S initiation complex. nih.gov This leads to the release of fMet-tRNA and prevents the transition to the elongation phase of protein synthesis. nih.gov Furthermore, streptomycin can weaken the binding of initiation factor 3 (IF3) at the 30S subunit platform, which in turn increases the rate of premature joining with the 50S subunit, potentially leading to the formation of non-productive 70S complexes. mdpi.com

Codon Misreading and Translational Error Induction

A hallmark of streptomycin's mechanism of action is its ability to induce codon misreading and translational errors. wikipedia.orgpatsnap.comabuad.edu.ngoup.com By binding near the decoding center (A-site) of the 30S ribosomal subunit, streptomycin alters the conformation of the ribosome, leading to inaccurate pairing between the mRNA codon and the tRNA anticodon. patsnap.comnih.govbnl.gov This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or even toxic proteins. patsnap.comresearchgate.net The accumulation of these aberrant proteins disrupts cellular processes and contributes to the bactericidal effect of the antibiotic. patsnap.comresearchgate.net

Interestingly, the pattern of misreading induced by streptomycin is not uniform. oup.comnih.gov Studies have shown that streptomycin's effect on misreading varies depending on the specific codon-anticodon interaction. For instance, some G-U and U-G mismatches are not significantly induced by streptomycin, while others, particularly those involving a U-G mismatch at the first codon position, are strongly affected. oup.com

Conformational Changes Induced in the Decoding Site

The binding of streptomycin to the 30S ribosomal subunit induces significant conformational changes in the decoding site, which are central to its mechanism of action. nih.govresearchgate.netnih.gov These structural alterations directly impact the accuracy of translation.

Lateral Shift of 16S rRNA Helix 44

X-ray crystallography studies have revealed that streptomycin binding causes a distinct lateral shift of helix 44 of the 16S rRNA. nih.govrcsb.org This shift, which can be up to 3.5 Å, affects the region between bases C1490 and U1498, including the crucial decoding bases A1492 and A1493. rcsb.org This movement is directed towards ribosomal protein S12 and helix 18. nih.gov This lateral displacement is a key feature of streptomycin's action and distinguishes it from other aminoglycosides like paromomycin, which induces a different type of conformational change. nih.gov

Destabilization of Cognate tRNA-mRNA Complexes

The conformational changes induced by streptomycin, particularly the lateral shift of helix 44, lead to the destabilization of correctly matched (cognate) tRNA-mRNA complexes in the A-site. nih.govnih.govcapes.gov.br This destabilization disrupts the normal process of tRNA selection, where the ribosome has a high affinity for the correct tRNA. By weakening the binding of the correct tRNA, streptomycin interferes with the fidelity of translation. nih.gov

Impaired Ribosome's Ability to Insert Correct Amino Acids

Streptomycin's primary antibacterial effect stems from its ability to corrupt the process of protein synthesis by directly targeting the bacterial ribosome. patsnap.com Specifically, it binds to the small 30S ribosomal subunit, a critical component for decoding the messenger RNA (mRNA) template. nih.govmcmaster.ca This binding event triggers a cascade of conformational changes that severely impair the ribosome's fidelity, leading to the erroneous incorporation of amino acids into the growing polypeptide chain. patsnap.comfiveable.me

The binding site for streptomycin is located near the A-site (aminoacyl-tRNA binding site) of the 30S subunit, a crucial region for codon recognition. nih.govrcsb.org X-ray crystallography studies have revealed that streptomycin interacts with specific residues of the 16S ribosomal RNA (rRNA) and the ribosomal protein S12. nih.gov This interaction induces significant distortions in the structure of the ribosome's decoding center. bnl.gov For instance, streptomycin binding can reduce the distance between different helical regions of the 16S rRNA, altering the precise geometry required for accurate decoding. bnl.gov

A key consequence of these structural changes is the disruption of the ribosome's proofreading mechanism. nih.gov Normally, the ribosome exhibits high fidelity, discriminating effectively between the correct (cognate) transfer RNA (tRNA) that matches the mRNA codon and incorrect (near-cognate) tRNAs. Streptomycin's presence destabilizes the binding of the correct tRNA while simultaneously stabilizing the binding of incorrect tRNAs. bnl.govlongdom.org This effectively removes the discrimination process, causing the ribosome to frequently accept the wrong aminoacyl-tRNA. rcsb.orgbnl.gov The antibiotic primarily achieves this by suppressing the proofreading steps that would typically reject a mismatched tRNA, rather than by affecting the initial selection process. nih.gov This leads to a significant increase in the misreading of the mRNA sequence. pnas.orgasm.org

Table 1: Research Findings on Streptomycin's Interaction with the Ribosome

Finding Description Implication Source(s)
Binding Site Streptomycin binds to the 30S ribosomal subunit, interacting with 16S rRNA (helices 1, 18, 27, 44) and ribosomal protein S12. This specific binding is the initiating event for all subsequent disruptive actions on protein synthesis. nih.gov
Structural Distortion Induces significant conformational changes in the decoding site, including a lateral shift of key bases A1492 and A1493 in the 16S rRNA. The altered geometry of the A-site impairs its ability to correctly recognize the codon-anticodon pairing. rcsb.orgbnl.gov
Proofreading Suppression The antibiotic primarily suppresses the ribosomal proofreading function that ensures translational accuracy. Leads to a higher rate of missense errors, where incorrect amino acids are incorporated. nih.gov
Altered tRNA Affinity Destabilizes the binding of cognate (correct) tRNAs and stabilizes the binding of near-cognate (incorrect) tRNAs. The ribosome loses its ability to effectively select the correct amino acid for the growing peptide chain. rcsb.orgbnl.govlongdom.org

Synthesis of Nonfunctional or Toxic Proteins

The immediate consequence of streptomycin-induced mRNA misreading is the synthesis of aberrant proteins. patsnap.combrainly.com As the ribosome incorporates incorrect amino acids into the elongating polypeptide chain, the resulting proteins have altered primary, secondary, and tertiary structures. fiveable.me This leads to the production of a heterogeneous mixture of nonfunctional or, in some cases, toxic proteins. patsnap.comlaboratorynotes.com

Furthermore, the synthesis of these aberrant proteins can trigger stress responses within the bacterium. ontosight.ai However, the relentless production of faulty proteins due to the compromised ribosomes overwhelms these coping mechanisms. The binding of streptomycin to the ribosome and the subsequent production of mistranslated proteins are key factors in the bactericidal (cell-killing) nature of the antibiotic. asm.orgresearchgate.net This disruption of protein synthesis is a central element of its efficacy against a range of bacteria. longdom.org

Streptomycin Biosynthesis and Genetic Regulation

Biosynthetic Pathway in Streptomyces griseus

The biosynthesis of streptomycin (B1217042) is a multifaceted process where three separate pathways converge to create the final molecule. kegg.jp The entire carbon skeleton of streptomycin is ultimately derived from D-glucose, which undergoes a series of transformations to form the three essential building blocks. kegg.jpgenome.jp These pathways are encoded by a cluster of more than 25 genes responsible for biosynthesis, regulation, and transport. nih.govasm.org

Precursor Molecule Metabolism

The production of streptomycin is intrinsically linked to the primary metabolism of S. griseus, which supplies the necessary energy and fundamental building blocks.

Glucose-6-Phosphate: As the central precursor, D-glucose is first phosphorylated to form glucose-6-phosphate (G6P). nih.govasm.org This initial step traps the glucose molecule within the cell and activates it for entry into various metabolic routes. wikipedia.org G6P stands at a critical metabolic crossroads, feeding into glycolysis for energy production and into the pentose phosphate (B84403) pathway, which generates essential precursors for nucleotide and amino acid synthesis. nih.gov In Streptomyces and related actinobacteria, G6P is the direct molecular starting point for all three components of the streptomycin molecule. asm.org

Glutamine: L-glutamine, a key amino acid, plays a crucial role in nitrogen metabolism. nih.gov In Streptomyces, the enzyme glutamine synthetase is central to assimilating ammonium (B1175870). nih.gov While not a direct carbon donor to the core structure in the way glucose is, glutamine is essential for providing the nitrogen atoms required for the synthesis of the two amino sugar components of streptomycin: the guanidino groups of streptidine (B14820) and the methylamino group of N-methyl-L-glucosamine. Its metabolism is closely linked to the onset of antibiotic production. nih.gov

Precursor MoleculeRole in Streptomycin Biosynthesis
Glucose-6-Phosphate Primary carbon source for all three moieties: streptidine, streptose (B1236354), and N-methyl-L-glucosamine. kegg.jpgenome.jpasm.org
L-Glutamine Primary nitrogen donor for the amine and guanidino groups in the streptidine and N-methyl-L-glucosamine moieties. genome.jpnih.gov

**3.1.2. Intermediate Compound Formation

From the central precursor G6P, three independent and complex pathways diverge to synthesize the core components of streptomycin.

Streptidine is a unique diguanidinated aminocyclitol that forms the central ring of the streptomycin molecule. Its synthesis is a multi-step process:

Cyclization: The pathway begins with the conversion of a glucose-derived precursor into myo-inositol. kegg.jpgenome.jp This cyclitol is a known precursor of the streptidine ring. nih.govresearchgate.net

Oxidation and Transamination: The myo-inositol ring is oxidized and then undergoes a transamination reaction to yield scyllo-inosamine. kegg.jpgenome.jp Mutants blocked in this initial transamination step are unable to produce streptomycin. oup.combohrium.com

Phosphorylation and Guanidination: The scyllo-inosamine is phosphorylated and subsequently undergoes a transamidination reaction where a guanidino group from arginine is transferred to the ring. kegg.jpgenome.jp

Repeat Transamination and Guanidination: The entire process of oxidation, transamination, phosphorylation, and guanidination is repeated at a second position on the cyclitol ring to form the final diguanidinated streptidine moiety, which exists as streptidine-6-phosphate. kegg.jpgenome.jp

The N-methyl-L-glucosamine moiety is a modified amino sugar that is also derived from D-glucose. kegg.jpnih.govdrugfuture.com While the complete pathway is not fully elucidated, key steps and intermediates have been identified. kegg.jpgenome.jp The synthesis involves a series of enzymatic reactions that modify the glucose backbone, including amination, methylation, and epimerization to achieve the final L-configuration of the sugar.

Streptose, the branched-chain 6-deoxyhexose component, is synthesized from D-glucose via a pathway involving a nucleotide-activated intermediate, dTDP-glucose. kegg.jpgenome.jp Isotope labeling studies have demonstrated that the formation of this unusual branched sugar involves a complex carbon-carbon rearrangement within the glucose molecule. researchgate.net The pathway leads to the formation of dTDP-L-dihydrostreptose, the activated sugar donor used in the final assembly of the streptomycin molecule. chempedia.infonih.gov

Enzyme-Catalyzed Reactions and Assembly

The final stage of streptomycin biosynthesis involves the precise, enzyme-catalyzed assembly of the three independently synthesized moieties. This assembly line process is orchestrated by specific enzymes encoded within the str gene cluster.

First Glycosylation: The initial assembly step involves the transfer of the dihydrostreptose (B1196812) moiety from its activated carrier, dTDP-L-dihydrostreptose, to the streptidine-6-phosphate acceptor molecule. This reaction is catalyzed by the enzyme dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase. nih.govnih.gov The product of this reaction is O-alpha-L-dihydrostreptose-(1→4)-streptidine 6-phosphate. nih.gov

Second Glycosylation: Next, the N-methyl-L-glucosamine moiety is attached to the dihydrostreptosyl-streptidine-6-phosphate intermediate, forming dihydrostreptomycin-6-phosphate. nih.gov

Final Modifications: The penultimate molecule, streptomycin-6-phosphate, is formed through the oxidation of the dihydrostreptose moiety. The final step to create the biologically active antibiotic is the removal of the phosphate group from the C-6 position of the streptidine ring. This dephosphorylation is carried out by the enzyme streptomycin-6-phosphatase. nih.gov

EnzymeGene (putative)Function in Biosynthesis
L-glutamine:scyllo-inosose aminotransferasestsCCatalyzes the first transamination step in the streptidine pathway. genome.jp
L-arginine:inosamine-phosphate amidinotransferasestrB1Transfers a guanidino group from arginine to the streptidine precursor. genome.jpasm.org
dTDP-dihydrostreptose synthasestrD/strEInvolved in the synthesis of the dTDP-L-dihydrostreptose precursor. nih.gov
DihydrostreptosyltransferasestrMTransfers the dihydrostreptose moiety to streptidine-6-phosphate. nih.govnih.gov
Streptomycin-6-phosphatasestrKRemoves the final phosphate group to yield active streptomycin. genome.jpnih.gov
Streptomycin 6-phosphotransferaseAPH(6) / strAA resistance enzyme that inactivates streptomycin by phosphorylation. asm.orgnih.gov

Genetic Basis of Streptomycin Production

The production of streptomycin is governed by a cluster of genes, collectively known as the str gene cluster. This cluster contains the biosynthetic genes encoding the enzymes directly involved in the antibiotic's synthesis, as well as regulatory genes that control their expression.

The str Gene Cluster Organization

The genes responsible for streptomycin biosynthesis are organized into a single cluster in the genome of Streptomyces griseus nih.govbaidu.com. This str gene cluster is approximately 32.6 kilobases in length and contains around 27 genes thepharmajournal.com. The organization of these genes into a cluster allows for their coordinated regulation, ensuring the efficient production of the antibiotic. The genes for the synthesis of the different streptomycin subunits are found in mixed operons rather than in subpathway-specific ones, which likely points to the necessity for a highly coordinated expression of the entire cluster thepharmajournal.com. Interestingly, while homologous gene clusters exist in other streptomycin-producing species like Streptomyces glaucescens, the gene order can differ thepharmajournal.com.

Identification and Functional Analysis of Biosynthesis Genes (e.g., strD, strE, strK, strB1, strF, strN, strS)

Within the str gene cluster, numerous genes have been identified and their putative functions have been assigned through nucleotide sequence analysis and functional studies.

GenePutative Function
strD Believed to code for a hexose nucleotidylating enzyme, which would be involved in the activation of one of the sugar moieties derived from glucose-6-phosphate researchgate.net.
strE The specific function of strE in streptomycin biosynthesis is not yet fully elucidated, though homologs have been found in gene clusters for other secondary metabolites nih.gov.
strK The product of the strK gene shows strong resemblance to alkaline phosphatase and is demonstrated to be an enzyme that specifically cleaves the phosphate group from streptomycin-6-phosphate nih.gov.
strB1 This gene codes for an aminocyclitol amidinotransferase, an enzyme involved in the biosynthesis of the streptidine moiety researchgate.netnih.gov.
strF The strF gene product is likely involved in the formation of N-methyl-L-glucosamine nih.gov. It has been identified as an isomerase in the synthesis of this precursor researchgate.net.
strN While identified as a biosynthesis gene within the cluster, the precise enzymatic function of strN is still under investigation nih.gov.
strS The strS gene is reported to be an additional regulatory element within the streptomycin biosynthesis pathway nih.gov.

Regulatory Genes and Proteins (e.g., strR)

The expression of the streptomycin biosynthetic genes is tightly controlled by regulatory proteins. The most well-characterized of these is StrR , a DNA-binding protein that acts as a pathway-specific transcriptional activator oup.com. The strR gene is located within the str/sts gene cluster oup.com. The StrR protein activates the transcription of other str genes by binding to specific sites in their promoter regions oup.com. Evidence strongly supports a model where the StrR protein activates the expression of streptomycin biosynthetic genes by interacting with multiple binding sites within the gene cluster oup.com. The expression of strR itself is induced by a small signaling molecule called A-factor, making StrR a key link in the A-factor-dependent regulatory cascade that triggers streptomycin biosynthesis in Streptomyces griseus nih.govoup.com.

Regulation of Biosynthetic Pathway

The biosynthesis of streptomycin in Streptomyces griseus is a complex process governed by a sophisticated regulatory network. This network ensures that the production of this potent antibiotic is tightly controlled and occurs at the appropriate time in the bacterial life cycle, often coinciding with morphological differentiation and in response to specific environmental cues. The regulation operates at multiple hierarchical levels, involving pathway-specific regulators, global regulators, and small diffusible signaling molecules.

Transcriptional and Post-Transcriptional Mechanisms

The regulation of the streptomycin biosynthetic gene cluster is managed by a cascade of transcriptional controls, supplemented by post-transcriptional mechanisms that fine-tune gene expression.

At the heart of the pathway-specific regulation is the strR gene, located within the streptomycin biosynthetic gene cluster. StrR is a transcriptional activator belonging to the Streptomyces Antibiotic Regulatory Protein (SARP) family. researchgate.net It directly controls the expression of the other biosynthetic genes within the cluster. The expression of strR itself is a major control point, governed by a complex interplay of higher-level regulators.

A key signaling molecule in S. griseus is A-factor, a γ-butyrolactone (GBL) that functions as a bacterial hormone. oup.com The production of A-factor is necessary for streptomycin biosynthesis. oup.com When A-factor reaches a critical concentration, it binds to its receptor protein, ArpA. This binding releases ArpA from the promoter of adpA, allowing for its transcription. AdpA, in turn, is a crucial transcriptional activator that directly binds to the promoter of strR, switching on the entire streptomycin biosynthetic pathway.

The global regulator AtrA, a TetR-family transcriptional regulator, also plays a vital role. researchgate.netnih.gov In S. griseus, AtrA binds directly to the promoter of strR, activating its transcription. researchgate.netnih.gov The activity of AtrA provides a link between antibiotic production and the nutritional state of the cell, as its own expression is influenced by systems that sense nutrient availability, such as the PhoRP two-component system which responds to phosphate levels. researchgate.netnih.gov

Post-transcriptional regulation adds another layer of control. In Streptomyces, mechanisms such as mRNA processing and translational control can rapidly adjust the levels of biosynthetic enzymes in response to changing cellular conditions. nih.gov For instance, the presence of unique tRNAs for rare codons, like that for the TTA leucine codon recognized by BldA, can influence the translation of regulatory and biosynthetic proteins, linking antibiotic production to developmental stages. nih.gov Integrative multi-omics analyses in S. griseus have revealed potential regulatory elements at the translation level that contribute to differential gene expression during the metabolic shift from primary to secondary metabolism. nih.gov

Table 1: Key Transcriptional Regulators of Streptomycin Biosynthesis

RegulatorTypeFunctionTarget
StrRCluster-Situated Regulator (SARP family)Directly activates transcription of streptomycin biosynthetic genes.Promoters within the str gene cluster
A-factorγ-butyrolactone (GBL) signaling moleculeInitiates the regulatory cascade leading to streptomycin production upon reaching a threshold concentration. oup.comArpA (receptor protein)
AdpATranscriptional ActivatorActivates strR transcription.strR promoter
AtrAGlobal Regulator (TetR family)Activates strR transcription, linking production to nutritional status. researchgate.netnih.govstrR promoter

Environmental Influences on Production (e.g., Nutrient Availability, Stress Conditions)

The production of streptomycin is profoundly influenced by the surrounding environment. Streptomyces species have evolved to produce secondary metabolites like antibiotics in response to specific nutritional cues and stress factors, often as a strategy for competition or survival. oup.comasm.org

Nutrient Availability: The composition of the culture medium is a critical determinant of antibiotic yield. researchgate.netnih.gov

Carbon: The type and concentration of the carbon source are crucial. While glucose is a readily usable carbon source for growth, high concentrations can repress streptomycin biosynthesis. More complex carbohydrates, such as starch, are often found to be more suitable for optimal production. researchgate.netresearchgate.net

Nitrogen: The choice of nitrogen source also significantly impacts production. Organic nitrogen sources like peptone have been shown to support high yields of antibiotics. researchgate.netresearchgate.net

Phosphate: Phosphate concentration is a well-known regulatory signal for secondary metabolism in Streptomyces. Phosphate limitation is often a trigger for antibiotic production, a response mediated by regulatory systems like PhoRP. nih.govresearchgate.net

Physical Conditions: Fermentation parameters must be carefully controlled to maximize streptomycin production.

pH: Most Streptomyces species favor a neutral to slightly alkaline pH for optimal antibiotic synthesis, typically around pH 7.0 to 8.0. researchgate.netnih.gov

Temperature: As mesophilic organisms, Streptomyces generally have an optimal temperature for antibiotic production between 28°C and 30°C. researchgate.netresearchgate.net Deviations from this range can negatively affect growth and biosynthetic enzyme activity. researchgate.net

Aeration: The biosynthesis of streptomycin is an aerobic process, and adequate dissolved oxygen is necessary. However, the optimal level of aeration can vary, and sometimes lower dissolved oxygen concentrations can lead to higher yields compared to high concentrations. researchgate.net

Stress Conditions: The production of antibiotics is often a response to environmental stress.

Biotic Stress: The presence of competing microorganisms can trigger or enhance antibiotic production in Streptomyces. asm.org This response, however, is complex; while some competitors induce production, others can cause a reduction. asm.org

Abiotic Stress: Factors such as osmotic stress or exposure to sublethal concentrations of certain chemicals can also influence secondary metabolism. For instance, salt concentration can affect antibiotic production due to its effect on osmotic pressure. nih.gov Some Streptomyces species produce metabolites that help plants alleviate abiotic stresses like drought and salinity, indicating a link between the bacterium's stress response and its secondary metabolism. nih.gov The presence of sterols in the environment has also been shown to influence the biosynthesis of antibiotics and other secondary metabolites in some streptomycetes. nih.gov

Table 2: General Environmental Factors Influencing Streptomycin Production

FactorConditionEffect on Production
Carbon SourceStarch preferred over high glucoseAvoids catabolite repression, supports sustained production. researchgate.netresearchgate.net
Nitrogen SourcePeptone, certain amino acidsProvides necessary precursors and supports robust biosynthesis. researchgate.netresearchgate.net
PhosphateLimitationTriggers the onset of secondary metabolism. researchgate.net
pHNeutral to slightly alkaline (7.0-8.0)Optimizes enzyme function and cell stability. researchgate.netnih.gov
TemperatureMesophilic (e.g., 28-30°C)Ensures optimal growth and enzyme activity. researchgate.net
CompetitionPresence of other microbesCan induce or suppress antibiotic production. asm.org

Mechanisms of Streptomycin Resistance in Microorganisms

Target Site Modification

One of the most significant mechanisms of streptomycin (B1217042) resistance involves alterations at its binding site on the bacterial ribosome. This site is a complex interface formed by the 16S ribosomal RNA (rRNA) and the ribosomal protein S12. asm.orgresearchgate.net Mutations in the genes encoding these components can reduce the binding affinity of streptomycin, rendering the antibiotic ineffective. patsnap.commdpi.com

Mutations in Ribosomal Protein S12 (rpsL gene)

The rpsL gene encodes the ribosomal protein S12, a key component of the 30S ribosomal subunit. mdpi.comnih.gov Point mutations within this gene are a frequent cause of high-level streptomycin resistance in various bacteria, including Mycobacterium tuberculosis and Escherichia coli. asm.orgtuberktoraks.org These mutations typically occur in two specific regions of the S12 protein that are crucial for the formation of the streptomycin-binding pocket. researchgate.net

A predominant mutation conferring streptomycin resistance involves a single amino acid substitution at codon 43 of the rpsL gene. tuberktoraks.orgpsu.edu The most common substitution is the change from lysine (B10760008) to arginine (K43R). psu.eduoup.com Other substitutions at this position, such as lysine to asparagine (K43N) or lysine to threonine (K43T), have also been identified in streptomycin-resistant strains of bacteria like Erwinia carotovora. nih.govmicrobiologyresearch.orgresearchgate.net In a study on Erwinia amylovora, a spontaneous streptomycin-resistant strain was found to have a lysine-to-asparagine substitution (K43N) at codon 43 in the rpsL gene. mdpi.com Similarly, in Bacillus subtilis, mutations changing Lys-56 (equivalent to Lys-43 in E. coli) to asparagine, arginine, threonine, or glutamine have been linked to streptomycin resistance. nih.gov Another significant site for mutations is codon 88, where substitutions from lysine to arginine (K88R) or glutamine (K88Q) also lead to high levels of resistance. tuberktoraks.orgpsu.eduoup.com

Table 1: Common Amino Acid Substitutions in Ribosomal Protein S12 (rpsL gene) Conferring Streptomycin Resistance

Original Amino Acid Codon Position Substituted Amino Acid(s)
Lysine (K) 43 Arginine (R), Asparagine (N), Threonine (T)
Lysine (K) 88 Arginine (R), Glutamine (Q)

This table summarizes common amino acid substitutions in the S12 ribosomal protein that lead to streptomycin resistance, as identified in various bacterial species. tuberktoraks.orgpsu.eduoup.comnih.govmicrobiologyresearch.orgresearchgate.net

Mutations in the rpsL gene, particularly those leading to amino acid substitutions at key positions like codon 43, directly impact the binding of streptomycin to the ribosome. mdpi.com These alterations in the S12 protein structure are thought to perturb the higher-order structure of the 16S rRNA, which is also crucial for streptomycin binding. researchgate.netplos.org This structural change reduces the affinity of the antibiotic for its target, thereby preventing its inhibitory action on protein synthesis. patsnap.commdpi.com The result is a high level of resistance to streptomycin. psu.eduoup.com

Modification of 16S rRNA by Methyltransferases

A more subtle form of target site modification involves the enzymatic modification of the 16S rRNA by methyltransferases. patsnap.com These enzymes add a methyl group to specific nucleotides within the streptomycin-binding site, which can lead to low-level resistance. asm.orgnih.gov The gidB gene (also known as rsmG) encodes a conserved 7-methylguanosine (B147621) (m7G) methyltransferase that is specific for the 16S rRNA. asm.orgasm.org

Mutations in the gidB gene can lead to a loss of this methylation, resulting in low-level streptomycin resistance. asm.orgasm.orgasm.org This mechanism has been observed in Mycobacterium tuberculosis and Streptomyces coelicolor. asm.orgasm.org The absence of the methyl group is thought to subtly alter the conformation of the ribosome, thereby affecting streptomycin binding. asm.org It has been suggested that mutations in gidB can act synergistically with other resistance mechanisms, such as efflux pumps, to confer a higher level of resistance. asm.org Furthermore, acquired 16S rRNA methyltransferases, encoded by genes like armA and rmt, can methylate specific nucleotides (G1405 or A1408) in the A-site of the 16S rRNA, leading to high-level resistance to a broad range of aminoglycosides, though their effect on streptomycin can vary. mdpi.comasm.orgresearchgate.net

Enzymatic Inactivation of Streptomycin

Besides altering the antibiotic's target, bacteria can achieve resistance by directly inactivating the streptomycin molecule through enzymatic modification. patsnap.comrcsb.org This is a prevalent mechanism, often mediated by aminoglycoside-modifying enzymes (AMEs). patsnap.comnih.gov These enzymes chemically alter the structure of streptomycin, preventing it from binding to its ribosomal target. patsnap.comresearchgate.net

There are three main families of AMEs that can inactivate streptomycin:

Aminoglycoside phosphotransferases (APHs): These enzymes phosphorylate hydroxyl groups on the streptomycin molecule. The addition of a negatively charged phosphate (B84403) group is thought to reduce the antibiotic's ability to bind to the ribosome. The strA gene often encodes for an APH. rcsb.orgnih.gov

Aminoglycoside adenylyltransferases (ANTs): Also known as nucleotidyltransferases, these enzymes transfer an adenylyl group from ATP to a hydroxyl group on streptomycin. This modification also hinders the antibiotic's interaction with the ribosome. The strB gene frequently encodes for an ANT. patsnap.comnih.govcsic.es

Aminoglycoside acetyltransferases (AACs): While less common for streptomycin, these enzymes acetylate amino groups on the antibiotic. nih.gov

The genes encoding these enzymes, such as the strA-strB gene pair, are often located on mobile genetic elements like plasmids and transposons, which facilitates their spread among bacterial populations. mdpi.comcsic.esppjonline.org The inactivation reaction typically requires ATP and magnesium ions (Mg++). karger.com

Aminoglycoside-Modifying Enzymes

The most widespread mechanism of resistance to streptomycin is the enzymatic modification of the drug molecule by aminoglycoside-modifying enzymes (AMEs). rcsb.orgresearchgate.net These enzymes, often encoded by genes located on mobile genetic elements like plasmids and transposons, catalyze the transfer of chemical groups to the streptomycin molecule. researchgate.netmdpi.com This modification hinders the antibiotic's ability to bind to its ribosomal target. rcsb.org There are three main classes of AMEs that confer resistance to streptomycin: adenylyltransferases, phosphotransferases, and acetyltransferases. researchgate.net

Aminoglycoside adenylyltransferases (ANTs), also known as nucleotidyltransferases, are a significant family of AMEs. mdpi.comnih.gov They catalyze the adenylation of streptomycin, a process that involves the transfer of an adenosine (B11128) monophosphate (AMP) group from ATP to a hydroxyl group on the antibiotic. mdpi.com The ant(3'') gene family is particularly important in conferring resistance to streptomycin. oup.com

The aadA genes are among the most common variants, encoding for aminoglycoside (3'')(9) adenylyltransferases. mdpi.comnih.gov These enzymes, such as AadA from Salmonella enterica, can adenylate streptomycin at the 3''-hydroxyl group. rcsb.orgnih.gov This modification prevents the drug from effectively binding to the ribosome. mdpi.com The aadA genes are frequently found as gene cassettes within integrons, which facilitates their dissemination among different bacterial species. mdpi.com For instance, the aadA gene has been identified in various Gram-negative bacteria and Staphylococcus aureus, conferring resistance to both streptomycin and spectinomycin. nih.gov

Gene FamilyEnzyme TypeExample GenesMechanism of Action
Adenylyltransferases Aminoglycoside (3'')(9) adenylyltransferaseaadA, ant(3'')O-adenylation of streptomycin at the 3'' position, preventing ribosomal binding. mdpi.comnih.gov

Aminoglycoside phosphotransferases (APHs) constitute another major class of AMEs that inactivate streptomycin by phosphorylation. rcsb.org These enzymes transfer a phosphate group from ATP to a hydroxyl group on the streptomycin molecule. asm.org This modification introduces a negative charge, which reduces the antibiotic's affinity for the negatively charged ribosomal RNA. rcsb.org

A well-characterized example is the strA-strB gene pair, which is widely distributed among Gram-negative bacteria. oup.comppjonline.org The strA gene encodes an aminoglycoside-3''-phosphotransferase [APH(3'')], while the strB gene encodes an aminoglycoside-6-phosphotransferase [APH(6)-Id]. asm.orgnih.gov The APH(3'') enzyme phosphorylates the 3''-hydroxyl group of the N-methyl-L-glucosamine ring of streptomycin, and the APH(6) enzyme phosphorylates the 6-hydroxyl group of the streptidine (B14820) ring. asm.org The combined action of both enzymes results in a high level of streptomycin resistance. nih.gov The aph(3'')-Ib gene, often found on plasmids like RSF1010, is another important phosphotransferase conferring streptomycin resistance. nih.gov

Gene FamilyEnzyme TypeExample GenesMechanism of Action
Phosphotransferases Aminoglycoside-3''-phosphotransferaseaph(3''), strAPhosphorylation of the 3''-hydroxyl group of streptomycin. asm.org
Aminoglycoside-6-phosphotransferaseaph(6)-1d, strBPhosphorylation of the 6-hydroxyl group of streptomycin. asm.orgnih.gov

Aminoglycoside acetyltransferases (AACs) are a third class of AMEs that can contribute to streptomycin resistance, although they are more commonly associated with resistance to other aminoglycosides. researchgate.net AACs catalyze the acetylation of an amino group on the antibiotic molecule. mdpi.com While some AAC enzymes have been identified in various bacteria, their role in streptomycin resistance is generally considered less significant compared to adenylyltransferases and phosphotransferases. frontiersin.orgasm.org

Chemical Modification of Streptomycin Molecule

The primary mechanism of enzymatic resistance to streptomycin involves the chemical modification of the antibiotic molecule itself. rcsb.org As detailed in the preceding sections, adenylyltransferases and phosphotransferases are the key players in this process. oup.com

Adenylyltransferases, encoded by genes like aadA, attach an AMP moiety to the 3''-hydroxyl group of the streptose (B1236354) ring of streptomycin. mdpi.comnih.gov This structural alteration sterically hinders the binding of the modified streptomycin to its target site on the 16S rRNA within the bacterial ribosome. mdpi.com

Phosphotransferases, encoded by genes such as strA and strB, add a phosphate group to either the 3''-hydroxyl or the 6-hydroxyl group of the streptomycin molecule. asm.org The introduction of this bulky, negatively charged phosphate group disrupts the electrostatic interactions necessary for the antibiotic to bind to the ribosome, thereby rendering it inactive. rcsb.org

These chemical modifications, summarized in the table below, are highly effective strategies employed by resistant bacteria to neutralize the antibacterial action of streptomycin.

Modifying Enzyme ClassChemical Group TransferredSite of Modification on StreptomycinConsequence of Modification
Adenylyltransferases Adenosine Monophosphate (AMP)3''-hydroxyl groupPrevents binding to the ribosome. mdpi.comnih.gov
Phosphotransferases Phosphate3''-hydroxyl or 6-hydroxyl groupReduces binding affinity to the ribosome. rcsb.orgasm.org

Active Transport Inhibition

For streptomycin to exert its antibacterial effect, it must first enter the bacterial cell. Evidence suggests that streptomycin enters bacterial cells, such as Pseudomonas aeruginosa, through an active transport process. karger.comnih.gov Consequently, another mechanism of resistance involves the inhibition of this active transport system. nih.gov

Bacteria can develop resistance by reducing the uptake and/or accumulation of streptomycin. asm.org This can be achieved through mutations that affect the components of the transport system responsible for aminoglycoside entry. For example, mutants of Escherichia coli with defects in aerobic energy generation and membrane energization show decreased transport of streptomycin and, consequently, increased resistance. asm.org The addition of general transport inhibitors, like uranyl nitrate, has also been shown to significantly increase resistance to streptomycin by blocking its entry into the cell. karger.comnih.gov Furthermore, conditions that lead to a decrease in the cell's available energy, such as exhausted endogenous metabolism, result in reduced uptake of the antibiotic. nih.gov This highlights the energy-dependent nature of streptomycin transport and how its inhibition can lead to a resistant phenotype.

Emerging and Less Understood Resistance Mechanisms

While enzymatic modification and target site alteration are the most well-documented mechanisms of streptomycin resistance, other, less common or newly emerging mechanisms are also being identified.

One such mechanism involves mutations in the rpsL gene, which encodes the ribosomal protein S12. plos.orgplos.org These mutations can confer high-level resistance to streptomycin by altering the structure of the S12 protein, thereby preventing the antibiotic from binding to the ribosome. plos.orgmdpi.com For instance, a substitution at amino acid position 43 of the RpsL protein has been identified as a cause of high-level streptomycin resistance in Yersinia pestis and Mycobacterium tuberculosis. plos.orgplos.org

Mutations in the 16S rRNA gene (rrs) can also lead to streptomycin resistance by altering the conformation of the streptomycin binding site on the ribosome. apsnet.org Additionally, mutations in the gidB gene, which encodes a 7-methylguanosine methyltransferase specific for 16S rRNA, have been linked to low-level streptomycin resistance. frontiersin.org

Genetic Elements and Dissemination of Resistance

The spread of streptomycin resistance is a multifaceted process involving stable genetic mutations and the dynamic movement of genes between bacteria.

Chromosomal Mutations

Chromosomally encoded resistance to streptomycin most often arises from spontaneous point mutations in genes that code for components of the bacterial ribosome, the direct target of the antibiotic. nih.govnih.gov These mutations prevent streptomycin from binding effectively, thereby allowing protein synthesis to continue even in the presence of the drug. mdpi.com

The two primary genes implicated in this form of resistance are:

rpsL : This gene encodes the ribosomal protein S12. mcmaster.canih.gov Mutations in rpsL, particularly at codons 43 and 88, are frequently responsible for high-level streptomycin resistance. tuberktoraks.orgapsnet.orgoup.com For instance, a substitution of lysine at position 43 is a common alteration observed in resistant strains of Mycobacterium tuberculosis and Erwinia amylovora. mdpi.comnih.govapsnet.org These changes in the S12 protein affect the higher-order structure of the 16S rRNA, disrupting the streptomycin binding site. mcmaster.caplos.org

rrs : This gene encodes the 16S ribosomal RNA (rRNA), a key structural and functional component of the 30S ribosomal subunit. nih.govoup.com Mutations within the rrs gene, especially in the 530 loop and 912 region, can also confer streptomycin resistance, typically at an intermediate level. oup.complos.orgbrieflands.com These mutations are thought to interfere with the conformational changes induced by streptomycin binding, rather than directly blocking the binding itself. mcmaster.ca

While effective, resistance acquired through chromosomal mutation is generally passed on vertically to daughter cells and is rarely spread to other bacteria. nih.gov

Table 1: Key Chromosomal Mutations Conferring Streptomycin Resistance

GeneEncoded ProductCommon Mutation SitesConsequence
rpsLRibosomal Protein S12Codons 43 and 88 tuberktoraks.orgoup.comAlters the structure of the S12 protein, which in turn perturbs the 16S rRNA structure, preventing effective streptomycin binding. mcmaster.caplos.org
rrs16S Ribosomal RNA530 loop and 912 region oup.combrieflands.comDecreases the affinity of the ribosome for streptomycin. plos.org

Mobile Genetic Elements (e.g., Plasmids, Transposons like Tn5393, Integrons)

Unlike chromosomal mutations, the most significant driver for the widespread dissemination of streptomycin resistance is the acquisition of resistance genes carried on mobile genetic elements (MGEs). oup.comasm.org These elements, including plasmids, transposons, and integrons, can move between different bacteria, including across species barriers. nih.govoup.com

Plasmids : These are self-replicating, extrachromosomal DNA molecules that frequently carry antibiotic resistance genes. nih.govlibretexts.org Conjugative plasmids can facilitate their own transfer between bacterial cells. nih.gov In many cases, streptomycin resistance genes are located on plasmids, which can also harbor genes for resistance to other antibiotics, leading to multidrug resistance. nih.govoup.com For example, the strA-strB genes are often found on broad-host-range plasmids. asm.org

Transposons (Tn5393) : Known as "jumping genes," transposons are segments of DNA that can move from one genomic location to another, such as from a plasmid to the chromosome or vice versa. libretexts.orgnih.gov Transposon Tn5393 is a well-characterized mobile element that carries the strA-strB gene pair, which encodes phosphotransferase enzymes that inactivate streptomycin. apsnet.orgapsnet.orgactahort.org This transposon has been identified in a wide range of Gram-negative bacteria from agricultural and clinical environments and is a key factor in the spread of streptomycin resistance in plant pathogens like Erwinia amylovora. apsnet.orgactahort.orgasm.org Variants of Tn5393, sometimes containing additional insertion sequences like IS1133, can show enhanced expression of the resistance genes. apsnet.orgasm.org

Integrons : These are genetic elements that can capture and express genes contained within mobile units called gene cassettes. libretexts.orgfrontiersin.org They possess an enzyme, an integrase, that allows them to integrate gene cassettes, often carrying antibiotic resistance determinants. libretexts.org Class 1 integrons are frequently associated with antibiotic resistance and often carry the aadA gene cassette, which confers resistance to both streptomycin and spectinomycin. frontiersin.orgnih.gov These integrons are commonly found on plasmids and transposons, such as the Tn21-like transposons, further facilitating their dissemination. frontiersin.orgasm.org

Table 2: Key Mobile Genetic Elements in Streptomycin Resistance

ElementKey Resistance GenesDescription
PlasmidsstrA-strB, aadA asm.orgnih.govExtrachromosomal DNA that can replicate independently and often transfer between bacteria, carrying multiple resistance genes. nih.gov
Transposon Tn5393strA-strB actahort.orgA "jumping gene" that carries the strA-strB gene pair, enabling its movement between plasmids and chromosomes. libretexts.orgapsnet.org
Integrons (Class 1)aadA cassettes frontiersin.orgGenetic platforms that capture and express resistance gene cassettes. frontiersin.org Often found within transposons on plasmids. asm.org

Role of Non-Target Bacteria in Resistance Gene Acquisition

The dissemination of streptomycin resistance is not limited to pathogenic bacteria. Environmental and commensal bacteria, which are not the primary targets of antibiotic use, play a crucial role as reservoirs of resistance genes. frontiersin.orgencyclopedie-environnement.org These non-target bacteria exist in diverse environments such as soil, water, and on plant surfaces. encyclopedie-environnement.orgresearchgate.net

When antibiotics are introduced into these environments, for example through agricultural spraying or waste runoff, they create a selective pressure that favors the survival of resistant microorganisms. oup.com These environmental bacteria can acquire resistance genes on mobile elements. researchgate.net Subsequently, they can transfer these resistance determinants via HGT to pathogenic bacteria that inhabit the same niche. apsnet.orgfrontiersin.org For instance, the orchard epiphyte Pantoea agglomerans is thought to have been the original source of the resistance plasmid pEa34, which was later transferred to the fire blight pathogen Erwinia amylovora. apsnet.org This highlights the environment as a critical hotspot for the evolution and spread of antibiotic resistance, where non-target bacteria maintain a diverse pool of resistance genes that can be mobilized into clinically or agriculturally important pathogens. frontiersin.orgppjonline.orgfrontiersin.org

Structural Biology and Biophysical Interactions of Streptomycin

High-Resolution Structural Elucidation

X-ray Crystallography Studies of Ribosome-Streptomycin Complexes

X-ray crystallography has been a pivotal technique in revealing the molecular details of how streptomycin (B1217042) interacts with the small ribosomal subunit (30S). By crystallizing the 30S subunit from Thermus thermophilus in complex with streptomycin, researchers have obtained high-resolution "snapshots" of the binding pocket. bnl.gov These studies have demonstrated that streptomycin binds to a single site on the 30S subunit, inducing a distinct conformational change in the decoding center. nih.gov

The binding of streptomycin distorts the local structure of the 16S rRNA, particularly affecting the conformation of universally conserved nucleotides A1492 and A1493, which are directly involved in monitoring the geometry of codon-anticodon pairing. nih.govnih.gov This distortion leads to a stabilization of near-cognate tRNA binding and a destabilization of cognate tRNA binding, providing a structural basis for the misreading of the genetic code induced by the antibiotic. nih.govnih.gov Specifically, streptomycin binding narrows the distance between two helices that constitute the decoding site, an orientation critical for accurate tRNA selection. bnl.gov The streptomycin binding site itself is a complex structure composed of 16S rRNA helices 1, 18, 27, and 44, as well as ribosomal protein S12. nih.gov

Technique Organism Key Findings Resolution
X-ray CrystallographyThermus thermophilusRevealed distortion of the 30S subunit decoding site, affecting A1492 and A1493. Stabilizes near-cognate tRNA binding.3.00-3.45 Å

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Streptomycin Complexes

Recent advances in cryo-electron microscopy (cryo-EM) have provided even higher-resolution structures of ribosome-streptomycin complexes, complementing and extending the findings from X-ray crystallography. hypothes.is Cryo-EM studies on human mitochondrial ribosomes have revealed the structural basis for streptomycin's off-target effects. biorxiv.orgelifesciences.org A significant finding from these high-resolution cryo-EM maps is the observation that the streptose (B1236354) moiety of the ribosome-bound streptomycin is likely in a hydrated gem-diol form, rather than the previously modeled aldehyde form. hypothes.isbiorxiv.orgelifesciences.org This observation is supported by the density map showing the group within hydrogen bonding distance of four phosphate (B84403) groups of the rRNA. elifesciences.org

Cryo-EM has enabled the visualization of not only the drug itself but also the surrounding solvent molecules and metal ions that mediate interactions. hypothes.isnih.gov For instance, a 2.23 Å resolution structure of the human mitochondrial small subunit shoulder bound to streptomycin detailed the precise binding mode, including coordinated water molecules. biorxiv.org These studies represent a significant improvement over earlier X-ray structures and provide a more accurate picture of the drug-target interaction. hypothes.isbiorxiv.orgelifesciences.org The ability of cryo-EM to capture different conformational states of the ribosome in a near-physiological environment is a key advantage for studying the dynamic process of antibiotic binding and action. nih.gov

Technique Complex Key Findings Resolution
Cryo-EMHuman mitoribosome-streptomycinRevealed hydrated gem-diol form of streptose. Visualized coordinated water and magnesium molecules.2.23 - 2.4 Å
Cryo-EMBacterial ribosome-streptomycinProvided high-resolution views of interactions with solvent networks.1.6 - 2.2 Å

Comparative Structural Analysis with Ribosomal Mutations Conferring Resistance

The study of ribosomal mutations that confer resistance to streptomycin provides invaluable insights into the drug's mechanism of action. Mutations in both the 16S rRNA and ribosomal protein S12 are known to cause streptomycin resistance. plos.orgnih.gov

X-ray crystal structures of 30S subunits from streptomycin-resistant mutants of Thermus thermophilus have shown how base substitutions in the 16S rRNA can lead to resistance. nih.gov These mutations, often located in the central pseudoknot of the 16S rRNA, can introduce novel hydrogen-bonding or base-stacking interactions that either disrupt the streptomycin binding site or compensate for the drug-induced conformational changes. nih.gov For example, mutations in the highly conserved 530 loop region of the 16S rRNA can confer resistance by altering a functional pseudoknot structure. nih.govresearchgate.netasm.org A 524G→C mutation, for instance, severely disrupts a critical Watson-Crick interaction, leading to high-level resistance. nih.govasm.org

Mutations in the rpsL gene, which encodes ribosomal protein S12, are also a frequent cause of streptomycin resistance. mdpi.com These mutations can be categorized into two classes based on their location relative to the streptomycin binding site. asm.org Some, like those at positions K42 or K87, directly interfere with streptomycin binding. asm.org Structural analysis shows that a K42R substitution, for example, disrupts the hydrogen bonds between the lysine (B10760008) residue and streptomycin. plos.org Other mutations act more indirectly, allowing streptomycin to bind but altering the conformational dynamics of the ribosome to counteract the drug's effects. asm.org These comparative structural studies highlight the delicate balance of interactions required for streptomycin's activity and the various ways in which the ribosome can evolve to circumvent its effects. nih.gov

Streptomycin Binding Site Characterization

Specific Nucleotides and Residues in 16S rRNA

The binding pocket for streptomycin on the 30S ribosomal subunit is primarily formed by specific nucleotides within the 16S rRNA. nih.govresearchgate.net The drug makes extensive contacts with the phosphodiester backbone of several helices, including h18, h27, and h44. nih.govbiorxiv.org

Key nucleotide interactions include:

530 loop: This highly conserved region is crucial for ribosome function and is a hotspot for resistance mutations. nih.gov A pseudoknot formed by residues 524-526 and 505-507 is particularly important. nih.gov

912-915 region: Mutations at positions C912, A914, and A915 have been shown to confer resistance. nih.gov

A1408: This nucleotide in the A-site is a crucial interaction point for many aminoglycosides. While not the primary binding site for streptomycin, its modification can confer resistance. researchgate.net

A1492 and A1493: As mentioned previously, streptomycin binding distorts the conformation of these two universally conserved adenines, which are critical for decoding accuracy. nih.govnih.gov

m7G527: The methylation of G527 in helix 18 by the RsmG methyltransferase influences streptomycin's action. A lack of this modification can lead to low-level resistance. nih.govmsu.ru

The interaction of streptomycin with the phosphate backbone of the 16S rRNA, particularly with the phosphates of C898, G899, A1166, and A1167, is significant, especially concerning the hydrated gem-diol form of the drug. elifesciences.org

Role of Ribosomal Protein S12 in the Binding Site

Ribosomal protein S12 is a critical component of the streptomycin binding site and plays a central role in modulating the drug's effects. bnl.govresearchgate.net It is situated near the decoding center and its interaction with the 16S rRNA is essential for maintaining the correct conformation of the A-site. nih.gov

Key aspects of S12's role include:

Direct Contact: Specific amino acid residues of S12, such as lysine 42 (K42) and lysine 87 (K87), form direct hydrogen bonds with the bound streptomycin molecule. plos.orgasm.org Mutations at these positions, for example K42R or K43N, can disrupt these interactions and confer high-level resistance. plos.orgmdpi.com

Structural Organization: S12 helps to stabilize the structure of the decoding site, including the pseudoknot in the 530 loop of the 16S rRNA. nih.govnih.gov

Conformational Switching: S12 is involved in the conformational changes of the 30S subunit that are part of the tRNA selection process. Streptomycin is thought to interfere with this process by locking the ribosome in a conformation that is error-prone. asm.org Mutations in S12 can counteract this effect, leading to a hyperaccurate phenotype that can manifest as streptomycin resistance or even dependence. plos.orgnih.govnih.gov

Analysis of Conformational Distortions in the Ribosome upon Binding

The binding of streptomycin to the 30S ribosomal subunit induces significant and unique conformational changes in the decoding center. These distortions are central to its mechanism of action, which involves the misreading of the genetic code.

Disengagement of Helices (e.g., Helix 44 and 45)

Streptomycin binding leads to a notable alteration in the spatial relationship between key helical elements of the 16S rRNA. Specifically, it causes a lateral shift of helix 44 (h44) towards ribosomal protein S12 and helix 18. nih.gov This movement, which can be up to 3.5 Å, distorts h44 rather than causing a major movement of helix 18. nih.gov

A critical consequence of this h44 distortion is the destabilization of the interaction between h44 and the neighboring helix 45 (h45). nih.govasm.org The tetraloop of h45, which in some ribosomal states is "engaged" with h44, adopts a "disengaged" conformation upon streptomycin binding. mdpi.compnas.org In this disengaged state, the h45 tetraloop moves away from h44, with nucleotide G1517 shifting by approximately 5 Å. mdpi.com This disruption of the h44-h45 contact is a hallmark of streptomycin's interaction with the ribosome and is observed even when a near-cognate anticodon stem-loop (ASL) and mRNA are bound. nih.gov This is in contrast to other aminoglycosides like paromomycin, which can promote the formation of contacts between h44 and h45. nih.gov The failure of this interaction to form in the presence of streptomycin is a direct result of the drug-induced distortion of h44. nih.gov

Pre-organization of Decoding Site Conformation

The binding of streptomycin pre-organizes the decoding site into a unique conformation that has not been observed with other antibiotics. nih.gov This pre-organized state is characterized by the lateral shift of h44, but importantly, it does not involve the flipping out of the crucial decoding bases, A1492 and A1493, from within h44. nih.govpnas.org This is a key distinction from the action of other aminoglycosides that promote misreading by stabilizing a "closed" conformation where A1492 and A1493 are flipped out to interact with the codon-anticodon helix. nih.gov

Instead of promoting this closed state, streptomycin's pre-organization of the decoding site has a dual effect: it destabilizes the binding of cognate tRNA anticodon stem-loops (ASLs) while simultaneously stabilizing the binding of near-cognate ASLs. nih.gov This provides a structural basis for streptomycin-induced misreading of the genetic code. The distortion of h44 by streptomycin appears to reduce the efficiency of recognizing cognate tRNAs, while the subsequent reversal of this distortion upon the binding of a near-cognate ASL leads to an improved, albeit incorrect, recognition of near-cognate tRNAs. nih.gov This mechanism highlights how streptomycin exploits the inherent conformational dynamics of the decoding site to interfere with the fidelity of translation. nih.gov

Interactions with Human Mitochondrial Ribosomes (Mitoribosomes)

While streptomycin primarily targets bacterial ribosomes, it can also bind to human mitochondrial ribosomes (mitoribosomes), which are evolutionarily related to their bacterial counterparts. nih.govelifesciences.org This off-target binding is associated with clinical side effects, such as ototoxicity. nih.govelifesciences.org Understanding the structural basis of this interaction is crucial for the development of less toxic aminoglycoside derivatives.

Structural Insights into Streptomycin-Mitoribosome Binding

High-resolution structural studies, including cryo-electron microscopy (cryo-EM), have provided detailed insights into how streptomycin binds to the small subunit of the human mitoribosome. nih.govdiva-portal.org The binding site involves interactions with the mitoribosomal protein uS12m and the phosphate backbones of helices h18 and h44 of the 12S rRNA. biorxiv.orgnih.govresearchgate.net

These studies have revealed that streptomycin binding can add to the rigidification of the mitoribosome structure. nih.govelifesciences.org This is particularly relevant in individuals with certain mitochondrial DNA mutations that already introduce a degree of local rigidity in the ribosome, potentially predisposing them to streptomycin-induced ototoxicity. nih.govelifesciences.orgnih.gov The binding of streptomycin directly to nucleotides such as A1555 and C1556 (human mitoribosome numbering) via hydrogen bonds can further stiffen the structure, impairing the ribosome's ability to translate messenger RNA into protein. nih.govelifesciences.org The detailed structural data, obtained at resolutions as high as 2.23 Å, reveal specific water molecules and metal ions that are involved in coordinating the streptomycin molecule within its binding pocket. biorxiv.org

Role of Hydration of the Streptose Sugar Moiety in Binding

A key finding from high-resolution structural analysis is the state of the streptose sugar moiety of streptomycin when bound to the mitoribosome. nih.govbiorxiv.org The aldehyde group on the streptose sugar is hydrated to form a geminal diol (a carbon atom with two hydroxyl groups) before it binds to the ribosome. nih.govelifesciences.orgbiorxiv.org

This hydration is critical for the interaction, as it enables the formation of multiple hydrogen bonds between streptomycin and the phosphate backbone of the ribosomal RNA. nih.govelifesciences.org Specifically, the density corresponding to the aldehyde group is positioned within hydrogen-bonding distance of four phosphate groups of the 12S rRNA (at positions C898, G899, A1166, and A1167). biorxiv.orgnih.gov An aldehyde group itself would not have a hydrogen atom to donate for such bonding. biorxiv.orgnih.gov Therefore, the ribosome-bound form of streptomycin is in the hydrated gem-diol state. biorxiv.orgnih.gov This observation is consistent with NMR studies of unbound streptomycin in aqueous solutions. biorxiv.orgnih.gov Interestingly, the streptose moiety appears to be the most flexible part of the bound streptomycin molecule, as indicated by atomic B-factor analysis. biorxiv.orgnih.govresearchgate.net

Compound and Molecule Table

NameType
Streptomycin(3+)Aminoglycoside Antibiotic
ParomomycinAminoglycoside Antibiotic
Kanamycin (B1662678)Aminoglycoside Antibiotic
Geneticin (G418)Aminoglycoside Antibiotic
GE81112Translational Inhibitor
N-methyl-L-glucosamineComponent of Streptomycin
Streptidine (B14820)Component of Streptomycin
StreptoseComponent of Streptomycin
Geminal diolChemical Group
Magnesium (Mg2+)Ion
SperminePolyamine
Nicotinamide adenine (B156593) dinucleotide (NAD)Cofactor
Iron-sulfur clustersProsthetic Group
ATPNucleotide
GDPNucleotide
GTPNucleotide

Degradation and Environmental Fate of Streptomycin

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of Streptomycin(3+) through chemical and physical processes, primarily hydrolysis and photodegradation.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of Streptomycin(3+) is significantly dependent on the pH of the aqueous environment. While it is relatively stable under neutral conditions, it readily decomposes in acidic and alkaline environments. researchgate.netnih.gov This decomposition occurs through the hydrolysis of its ether bonds. researchgate.net

Acid hydrolysis of Streptomycin(3+) yields two primary degradation products: streptidine (B14820) and streptobiosamine (B1682495). lcms.czacs.org Streptobiosamine itself is formed from streptose (B1236354) and N-methyl-L-glucosamine. lcms.cz In contrast, alkaline hydrolysis of Streptomycin(3+) results in the formation of maltol. lcms.czslideshare.net The bacterial dissimilation of Streptomycin(3+) also involves the hydrolysis of the guanido groups of the streptidine moiety, producing urea (B33335) and streptamine. asm.org

The rate of hydrolysis is also influenced by temperature. Studies have shown that Streptomycin(3+) degradation is enhanced at higher temperatures. For instance, the half-life of Streptomycin(3+) decreased from 103.4 days at 15°C to 30.9 days at 40°C. nih.gov

Table 1: Hydrolytic Degradation of Streptomycin(3+)

Condition Degradation Products Reference
Acidic Streptidine, Streptobiosamine lcms.czacs.org
Alkaline Maltol lcms.czslideshare.net
Bacterial Dissimilation Urea, Streptamine asm.org

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Light exposure significantly accelerates the degradation of Streptomycin(3+). nih.gov The rate of degradation under light can be up to 2.6 times faster than in the dark. researchgate.netnih.gov

While Streptomycin(3+) itself does not absorb light at wavelengths greater than 290 nm, which is the range for direct photolysis by sunlight, its degradation can be influenced by other factors. nih.gov For example, UV radiation can induce the generation of reactive oxygen species (ROS) from other substances in the water, which then contribute to the breakdown of the antibiotic. consensus.app

The effectiveness of Streptomycin(3+) is moderately impacted by sunlight. nih.gov However, some studies have indicated that under certain conditions, such as exposure to UVB light for a period of five days, significant degradation was not observed. frontiersin.orgnih.gov The presence of certain substances can enhance photodegradation. For instance, the use of a TiO2 photocatalyst has been shown to be effective in degrading Streptomycin(3+). ijpsm.comsemanticscholar.orgscholarscentral.com

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of Streptomycin(3+) by living organisms, including microbes and aquatic plants.

Microorganisms in soil and water can play a role in the degradation of Streptomycin(3+). Some studies suggest that bacteria in water and soil can degrade Streptomycin(3+) within two to three weeks, with major degradation products being carbon dioxide, urea, and methylamine. usda.gov The bacterial dissimilation of Streptomycin(3+) can involve the hydrolysis of the guanido groups to produce urea and streptamine. asm.org

Aquatic plants, such as duckweed (Lemna aequinoctialis), have demonstrated a significant ability to remove Streptomycin(3+) from water. frontiersin.orgnih.govdntb.gov.ua In controlled experiments, duckweed setups showed a 72% to 82% reduction in Streptomycin(3+) content over 20 days, compared to a 40% to 55% reduction in the control group without duckweed. frontiersin.orgnih.gov This suggests that duckweed actively contributes to the degradation of the antibiotic. The removal efficiency is dependent on the initial concentration, with higher concentrations requiring more time for complete degradation. frontiersin.orgnih.gov

Exposure to Streptomycin(3+) elicits several physiological responses in duckweed, indicating a stress response and metabolic adaptation.

High concentrations of Streptomycin(3+) (≥1 mM) have been shown to reduce duckweed biomass by 21.5-41.5% and decrease the relative growth rate. frontiersin.orgresearchgate.netnih.govdntb.gov.ua A study found that a 10 mg/L concentration of Streptomycin(3+) reduced the yield and growth rate of duckweed by 45%. nih.govmdpi.com Furthermore, Streptomycin(3+) exposure leads to a decrease in total chlorophyll (B73375) content and an increase in carotenoids. frontiersin.orgresearchgate.netnih.govdntb.gov.ua

As a defense mechanism against the oxidative stress induced by Streptomycin(3+), duckweed increases the activity of antioxidative enzymes. frontiersin.orgnih.gov Specifically, the activities of catalase (CAT), ascorbate (B8700270) peroxidase (APX), and superoxide (B77818) dismutase (SOD) have been observed to increase in duckweed exposed to Streptomycin(3+). frontiersin.orgnih.govresearchgate.netnih.govdntb.gov.ua For example, CAT activity was highest in response to a 10 mg/L concentration of Streptomycin(3+) on day 20 of an experiment. frontiersin.orgnih.gov

Table 2: Physiological Effects of Streptomycin(3+) on Duckweed (Lemna aequinoctialis)

Parameter Effect of Streptomycin(3+) Exposure Reference
Biomass Decrease (21.5-41.5% at ≥1 mM) frontiersin.orgresearchgate.netnih.govdntb.gov.ua
Relative Growth Rate Decrease frontiersin.orgresearchgate.netnih.govdntb.gov.ua
Total Chlorophyll Decrease frontiersin.orgresearchgate.netnih.govdntb.gov.ua
Carotenoids Increase frontiersin.orgresearchgate.netnih.govdntb.gov.ua
Catalase (CAT) Activity Increase frontiersin.orgnih.govresearchgate.netnih.govdntb.gov.ua
Ascorbate Peroxidase (APX) Activity Increase frontiersin.orgnih.govresearchgate.netnih.govdntb.gov.ua
Superoxide Dismutase (SOD) Activity Increase frontiersin.orgnih.govresearchgate.netnih.govdntb.gov.ua

Degradation by Aquatic Plants (e.g., Duckweed)

Metabolization Phases and Removal Capacity

The metabolization of antibiotics like Streptomycin (B1217042) in aquatic environments, particularly in wastewater treatment plants (WWTPs), is a multi-phase process that influences their removal from water. Generally, drug metabolism is categorized into Phase I and Phase II transformations. Phase I involves reactions that introduce or expose functional groups, while Phase II involves the conjugation of these modified compounds with endogenous molecules like glucuronic acid, sulfate (B86663), or amino acids to increase their water solubility and facilitate excretion. scielo.br However, some compounds that are poor substrates for metabolizing enzymes may not be effectively metabolized. scielo.br

In the context of environmental removal, particularly in systems like wastewater treatment, adsorption and biodegradation are the primary pathways for eliminating antibiotics. mdpi.com The conventional activated sludge (CAS) process is a common biological treatment method, but its effectiveness in removing various antibiotics can be inconsistent, with removal rates for different antibiotics from the aqueous phase varying significantly. mdpi.com Microorganisms within the activated sludge are crucial for the biodegradation of these compounds. mdpi.com

Factors Influencing Degradation Kinetics

The degradation of Streptomycin in the environment is not a static process but is influenced by a variety of physicochemical factors. The rate at which Streptomycin breaks down can be significantly altered by the surrounding conditions, including pH, temperature, light, and the presence of other substances in the water.

pH Dependence (Acidic, Neutral, Basic Environments)

The pH of the aquatic environment plays a crucial role in the stability and degradation of Streptomycin. Research indicates that Streptomycin is most stable under neutral pH conditions. nih.gov It decomposes more readily in both acidic and basic environments. nih.gov This pH-dependent degradation is a key factor in its environmental persistence. In one study, the half-life of Streptomycin was found to increase as the pH value increased, indicating slower degradation in more alkaline conditions within the tested range. researchgate.netresearchgate.net Conversely, another study reported that Streptomycin is progressively less stable at both higher and lower pH conditions away from a pH of about 6.0 to 6.5. google.com For instance, the degradation rate constants of Streptomycin under sunlight were observed to be higher in both acidic (pH 2.31) and basic (pH 12.05) water compared to neutral water (pH 7.05).

Table 1: Effect of pH on Streptomycin Degradation

pH Environment Stability Degradation Rate
< 6.0 Acidic Less Stable Increased
6.0 - 7.0 Neutral Most Stable nih.govnih.gov Decreased

This table provides a general overview of the pH effect on Streptomycin degradation based on available literature.

Temperature Effects on Degradation Rates

Temperature is a significant factor accelerating the degradation of Streptomycin. nih.govresearchgate.net Higher temperatures generally lead to faster degradation rates. researchgate.netresearchgate.net For example, the half-life of Streptomycin in water at pH 7 decreased from 105 days at 15°C to 42.3 days at 25°C, and further to 27.5 days at 40°C. researchgate.net Another study found that the half-life decreased from 103.4 days at 15°C to 30.9 days at 40°C. nih.gov In soil, the degradation of Streptomycin was also observed to be greater at higher temperatures (23.0°C and 31.2°C) compared to a lower temperature (1.8°C). researchgate.netresearchgate.net At 60°C, the decomposition of Streptomycin sulphate was highly accelerated. nih.gov The dissipation half-life (DT50) in various soil textures ranged from about seven to 15 days at 20°C, while at 4°C, the DT50 increased to a range of 49 to 137 days. nih.gov

Table 2: Effect of Temperature on Streptomycin Half-Life in Water (pH 7)

Temperature (°C) Half-Life (days) researchgate.net
15 105
25 42.3

This interactive table illustrates the inverse relationship between temperature and the half-life of Streptomycin.

Influence of Light Exposure (Dark vs. Light)

Light exposure, particularly sunlight, significantly enhances the degradation of Streptomycin. nih.gov The degradation rate under light exposure has been reported to be 2.6 times faster than in the dark. nih.gov This indicates that photodegradation is a key process in the environmental fate of Streptomycin. researchgate.net However, the extent of photodegradation can vary. One study noted that while Streptomycin's antibacterial activity was lost faster in light-exposed water compared to dark water, another experiment found no degradation under normal light at 28°C over a period of 5 to 7 days. researchgate.netfrontiersin.org This suggests that specific conditions, such as the intensity and spectrum of light, may be important. Compared to other antibiotics like oxytetracycline, the photodegradation of Streptomycin is more modest. nih.gov

Table 3: Comparison of Streptomycin Degradation in Light and Dark Conditions

Condition Degradation Rate
Light Exposure 2.6 times faster than in the dark nih.gov

This table highlights the significant role of light in accelerating Streptomycin degradation.

Impact of Ionic Strength and Coexisting Ions (e.g., Ca2+)

The ionic strength of the surrounding medium and the presence of coexisting ions can influence the degradation of Streptomycin. An increase in ionic strength has been shown to increase the oxidation rates of Streptomycin. uqu.edu.sa The presence of certain cations, such as calcium ions (Ca2+), can accelerate the degradation process. nih.gov The influence of cations on Streptomycin sorption capacity has been observed in the order of CaCl2 > NaCl ≈ KCl > blank sample, suggesting that low concentrations of cations can increase sorption. scientific.net Conversely, one study found that the intensity of resonance Rayleigh scattering, an indicator of ionic association, decreased with an increase in ionic strength, suggesting that low and constant ionic strength is favorable for certain ionic reactions involving Streptomycin. farmaciajournal.com However, another study on a range of antibiotics concluded that ionic strength did not have a statistically significant effect on the degradation rates for the compounds they tested. nih.govresearchgate.net

Effect of Dissolved Organic Matter (DOM)

Dissolved organic matter (DOM), such as humic acid (HA), can also play a role in the degradation of Streptomycin. The addition of HA has been shown to slightly improve the degradation of Streptomycin. nih.gov The interaction between Streptomycin and DOM is complex. Natural organic matter can act as a photosensitizer, enhancing the degradation of aminoglycoside antibiotics under simulated solar irradiation. acs.org The degradation process is influenced by the sorption of the antibiotic onto the DOM. acs.org The quality of DOM itself can affect its degradation, with different sources of DOM (e.g., from leaf leachates versus cow dung) exhibiting different degradation rates. mdpi.com

Role of Surfactants (Cationic vs. Anionic)

The degradation of Streptomycin(3+) in aquatic environments can be significantly influenced by the presence of surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid. The effect of these surfactants on streptomycin degradation is dichotomous, depending on their ionic properties—specifically, whether they are cationic (positively charged) or anionic (negatively charged).

Cationic Surfactants:

Research has shown that cationic surfactants can suppress the degradation of streptomycin. nih.gov For instance, high levels of the cationic surfactant cetyltrimethylammonium bromide (CTAB) have been observed to inhibit the degradation process. nih.gov Cationic surfactants, such as quaternary ammonium (B1175870) compounds (QACs) like benzalkonium chloride, possess a positive charge. msdvetmanual.com This positive charge can lead to electrostatic interactions with the positively charged Streptomycin(3+) ion. This interaction may stabilize the streptomycin molecule, thereby reducing its susceptibility to degradation. The activity of some QACs can be diminished by hard water and porous materials that adsorb them. msdvetmanual.com

Anionic Surfactants:

In contrast to their cationic counterparts, anionic surfactants have been found to promote the degradation of streptomycin. nih.gov A notable example is sodium dodecyl benzene (B151609) sulfonate (SDBS), an anionic surfactant that accelerates the degradation of streptomycin. nih.govresearchgate.net Anionic surfactants possess a negatively charged head group, which can interact with the positively charged guanidinium (B1211019) groups of the streptomycin molecule. msdvetmanual.comsanyo-chemical-solutions.com This interaction likely destabilizes the streptomycin structure, making it more prone to hydrolytic and other degradative pathways. Soaps, a common type of anionic surfactant, dissociate in water into a hydrophilic cation (like Na+ or K+) and a lipophilic fatty acid anion. msdvetmanual.com

The contrasting effects of cationic and anionic surfactants highlight the critical role of electrostatic interactions in the environmental fate of Streptomycin(3+). While cationic surfactants can create a protective effect, anionic surfactants appear to facilitate its breakdown.

Identification of Degradation Intermediates and Products

The degradation of Streptomycin(3+) proceeds through various pathways, including hydrolysis, photolysis, and microbial degradation, leading to the formation of several intermediates and final products. The identification of these compounds is crucial for understanding the complete environmental fate of the parent antibiotic.

Under acidic hydrolysis, streptomycin breaks down to yield streptidine and streptobiosamine . lcms.cz Alkaline hydrolysis, on the other hand, results in the formation of maltol . lcms.cz Thermal degradation of streptomycin, particularly at temperatures above 70°C, also produces streptidine and streptobiosamine. lcms.cz

Bacterial dissimilation of streptomycin involves the hydrolytic cleavage of the guanido groups of the streptidine moiety. asm.org This process yields urea and streptamine . asm.org The degradation can proceed by either deamidination of the intact streptomycin molecule followed by hydrolysis, or by initial hydrolysis of the glycosidic bond to release streptidine, which is then hydrolyzed to urea and streptamine. asm.org

In soil and water, methylamine has been identified as a major degradate of streptomycin. epa.gov Another study on streptomycin degradation in water revealed that a significant portion is converted to CO2 and cell materials, with about 10% being found as urea. epa.gov

Photodegradation studies have also been conducted to identify the breakdown products of streptomycin. researchgate.net While the specific intermediates can be numerous and complex, liquid chromatography-mass spectrometry (LC-MS) has been a key analytical technique for their identification. nih.govresearchgate.net The degradation products of streptomycin have been shown to possess weaker antibacterial activity compared to the parent compound. nih.gov

The following table summarizes the identified degradation products of streptomycin under various conditions:

Degradation ConditionIdentified Products/Intermediates
Acid HydrolysisStreptidine, Streptobiosamine lcms.cz
Alkaline HydrolysisMaltol lcms.cz
Thermal Degradation (>70°C)Streptidine, Streptobiosamine lcms.cz
Bacterial DissimilationUrea, Streptamine asm.org
Soil and Water DegradationMethylamine, CO2, Urea epa.gov

Analytical Methodologies for Streptomycin Quantification and Characterization

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, provides the means to separate streptomycin (B1217042) from complex matrices and related impurities. Several high-performance liquid chromatography-based methods have been optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of streptomycin. Due to the compound's polar nature, retaining it on conventional reversed-phase columns can be challenging. mtc-usa.com To overcome this, various strategies have been employed, including the use of specific columns and mobile phase compositions.

One method utilizes a C-18 column with a gradient mobile phase consisting of methanol (B129727) and a buffer of orthophosphoric acid and triethylamine. idosi.org This approach allows for the rapid estimation of streptomycin, with a retention time of approximately 2.62-2.63 minutes. idosi.org Another approach employs a Cogent Diamond Hydride™ column with a gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid, achieving separation from impurities. mtc-usa.com

For the analysis of impurities in streptomycin sulfate (B86663), an HPLC method coupled with a charged aerosol detector (CAD) has been developed. nih.gov This method can separate up to 21 impurities and has been applied to test commercially available streptomycin sulfate samples, revealing impurity levels between 4.6% and 16.0%. nih.gov

Table 1: HPLC Methods for Streptomycin Analysis

Parameter Method 1 Method 2 Method 3
Column C-18 Cogent Diamond Hydride™, 4µm, 100Å Supelcosil LC-ABZ, 5 mm

| Mobile Phase | A: Methanol (40%) B: Orthophosphoric acid + Triethylamine (60%) | A: DI Water / 0.1% Trifluoroacetic Acid B: Acetonitrile / 0.1% Trifluoroacetic Acid (gradient) | Aqueous solution of sodium sulfate, sodium octanesulfonate, acetonitrile, and phosphate (B84403) buffer (pH 3.0) | | Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified | | Detection | UV-Visible @ 240 nm | UV @ 205 nm | UV @ 205 nm | | Retention Time | 2.62-2.63 min | Not Specified | ~35 min (for Streptomycin) | | Linear Range | 0.01 to 2 µg/L | Not Specified | Not Specified | | Recovery | 96% to 103% | Not Specified | Not Specified | | Reference | idosi.org | mtc-usa.com | researchgate.net |

Ultra-High Performance Liquid Chromatography (UPLC) offers enhanced resolution, sensitivity, and speed compared to traditional HPLC. UPLC methods for streptomycin analysis often utilize sub-2 µm particle columns, leading to more efficient separations.

One UPLC method for analyzing streptomycin and dihydrostreptomycin (B1670612) residues in Chinese cabbage and soil employs a CORTECS HILIC column. google.com This method avoids the use of ion-pair reagents, which can contaminate the mass spectrometer, by using a hydrophilic chromatographic column. google.com The mobile phase consists of acetonitrile and an ammonium (B1175870) formate (B1220265) solution. google.com Another UPLC method for honey samples uses an Acquity UPLC BEH HILIC column with a gradient of ammonium formate in water and formic acid in acetonitrile. biomedpharmajournal.orgresearchgate.net This method has been validated according to European Commission Decision 2002/657/EC and demonstrates good linearity and recovery. biomedpharmajournal.orgresearchgate.net

Table 2: UPLC Methods for Streptomycin Analysis

Parameter Method 1 (Chinese Cabbage & Soil) Method 2 (Honey)
Column CORTECS HILIC Acquity UPLC BEH HILIC (1.7 µm)

| Mobile Phase | A: Acetonitrile B: 200mmol/L Ammonium formate solution (pH 3.5) | A: Ammonium formate in water (pH 2.5) B: Formic acid in Acetonitrile (90:10) | | Flow Rate | 0.2 mL/min | 400 µL/min | | Column Temperature | 40 °C | 40 °C | | Validation | Average recovery: 74-91% RSD: 0.7-8.7% | CCα: 11.68 µg/kg CCβ: 13.36 µg/kg Average recovery: 82-105% | | Reference | google.com | biomedpharmajournal.orgresearchgate.net |

Ion-pair chromatography is a valuable technique for retaining highly polar compounds like streptomycin on a reverse-phase column. This is achieved by adding an ion-pairing agent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing it to be retained by the non-polar stationary phase.

A reversed-phase ion-pair HPLC method has been developed for the control of impurities in streptomycin sulfate. nih.gov This method, utilizing a charged aerosol detector (CAD), was able to separate 21 impurities. nih.gov For the simultaneous analysis of several aminoglycosides, including streptomycin, an ion-pair liquid chromatography method using sodium tetraborate (B1243019) and sodium octanesulfonate in the mobile phase has been developed. mdpi.com The presence of octanesulfonate facilitates the retention of the aminoglycosides. mdpi.com Another study compared ion-pairing chromatography with HILIC for the analysis of 12 aminoglycosides and found that the ion-pairing mode increased the response area for the majority of the analytes. scirp.org

Table 3: Ion Pairing Chromatography Methods for Streptomycin Analysis

Parameter Method 1 Method 2
Ion-Pairing Agent Not specified, for impurity profiling Sodium octanesulfonate (1 g/L)
Mobile Phase Not specified Acetonitrile and aqueous sodium tetraborate (25 mM, pH 9)
Detection Charged Aerosol Detection (CAD) UV
Application Impurity control in streptomycin sulfate Determination of aminoglycosides in pharmaceutical formulations and human serum
Key Finding Separated 21 impurities. nih.gov Octanesulfonate enhances retention of aminoglycosides. mdpi.com
Reference nih.gov mdpi.com

Mass Spectrometry Approaches

Mass spectrometry (MS) has become an indispensable tool for the sensitive and selective detection and quantification of streptomycin. When coupled with liquid chromatography, it provides a powerful analytical platform.

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. For streptomycin analysis, LC-MS methods have been developed that avoid the use of ion-pair reagents, which can interfere with MS detection. shodex.com One such method utilizes a polymer-based HILIC mode column (HILICpak VC-50 2D) for the analysis of streptomycin and its reduced form, dihydrostreptomycin. shodex.com This approach allows for the separation of the antibiotics under cation exchange mode without the need for ion-pair reagents. shodex.com Another study describes a confirmatory method for streptomycin in honey using a HILIC column, which provides good retention for the polar analyte. waters.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity by utilizing multiple reaction monitoring (MRM). This technique is particularly well-suited for the analysis of streptomycin in complex matrices like food and biological samples.

LC-MS/MS methods have been developed for the simultaneous analysis of kasugamycin (B1663007) and streptomycin in vegetables, using a mixed-mode HPLC column. rsc.org For the analysis of streptomycin and dihydrostreptomycin in milk, a sensitive and reproducible LC-MS/MS method has been established, with a simple extraction technique. sciex.com This method demonstrated good accuracy and precision, with a limit of quantification well below the maximum residue limit. sciex.com Similarly, LC-MS/MS methods have been validated for the determination of these compounds in honey and kiwifruit. sciex.comresearchgate.netnih.gov These methods typically involve a straightforward sample preparation followed by LC-MS/MS analysis in MRM mode, allowing for both quantification and confirmation of the analytes. sciex.comresearchgate.net

Table 4: LC-MS/MS Methods for Streptomycin Analysis in Various Matrices

Parameter Milk Honey Kiwifruit Vegetables
Precursor Ion [M+H]⁺ (m/z) 582 582 582 582
Product Ions (m/z) Not specified Not specified 263, 246 Not specified
Linear Range 10–1000 ng/mL 0.25–20 ng/mL 0.01-5.0 mg/kg Not specified
Recovery 85-105% 88-117% 94.8%-110.6% >80%
Limit of Quantification (LOQ) <10 ng/mL <0.25 ng/mL 0.01 mg/kg Not specified
Reference sciex.com sciex.com researchgate.net rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a complex structure like streptomycin, which consists of three distinct units linked together, various NMR techniques are required to assign all proton and carbon signals and confirm its constitution.

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. In the study of streptomycin and its derivatives, ¹H NMR is used to confirm structural modifications and to study molecular interactions. nih.govresearchgate.netglobalresearchonline.netjpmsonline.comresearchgate.net For instance, the synthesis of various streptomycin derivatives has been characterized by ¹H NMR, with specific chemical shifts (δ) indicating the success of chemical reactions at particular sites, such as the aldehyde group. researchgate.neteurekaselect.com

Detailed ¹H NMR analysis, often performed at high field strengths (e.g., 500 MHz or greater), allows for the resolution of the many overlapping signals present in the streptomycin molecule. acs.org The chemical shifts, signal multiplicities (e.g., singlet, doublet), and coupling constants provide critical information for assigning specific protons within the streptidine (B14820), streptose (B1236354), and N-methyl-L-glucosamine moieties. acs.org Furthermore, techniques like ¹H NMR-pH titrations have been used to monitor the protonation state of the different basic functional groups in streptomycin, providing insight into its acid-base properties. nih.gov

Table 4: Representative ¹H NMR Chemical Shifts for a Diazido-dibenzyl-streptamine Derivative (Data from a derivative of the streptidine core of streptomycin, recorded in C₆D₆ at 600 MHz)

Proton Assignment Chemical Shift (δ) ppm Multiplicity Reference
Aromatic (Ar) 7.45–7.09 m acs.org
CH₂Ph 4.69, 4.65 s acs.org
H4, H6 2.96–2.90 m acs.org
H1, H3, H5 2.88–2.79 m acs.org
H2 2.69 t acs.org

Carbon-13 (¹³C) NMR spectroscopy provides a spectrum of the carbon skeleton of a molecule. oregonstate.edu It is used in conjunction with ¹H NMR to achieve a full structural assignment of streptomycin and its derivatives. nih.govresearchgate.neteurekaselect.comum.es Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of that signal reveals its electronic environment (e.g., whether it is part of an alcohol, ether, or alkane). acs.orgum.es

Studies have reported the use of ¹³C NMR to confirm the identity of streptomycin produced by Streptomyces species and to characterize newly synthesized derivatives. eurekaselect.comacs.org The complete assignment of the ¹³C NMR spectrum of a complex molecule like streptomycin is a non-trivial task that relies heavily on two-dimensional NMR techniques.

Table 5: Representative ¹³C NMR Chemical Shifts for a Diazido-dibenzyl-streptamine Derivative (Data from a derivative of the streptidine core of streptomycin, recorded in C₆D₆ at 151 MHz)

Carbon Assignment Chemical Shift (δ) ppm Reference
Aromatic (Ar) 138.9–128.0 acs.org
C5 82.0 acs.org
C2 79.2 acs.org
CH₂Ph 75.5, 74.9 acs.org
C4, C6 73.1 acs.org
C1, C3 67.5 acs.org

Two-dimensional (2D) NMR experiments are essential for unraveling the complex structure of Streptomycin(3+) by correlating different nuclei through chemical bonds or through space. slideshare.net These techniques separate overlapping signals into a second dimension, greatly simplifying spectral interpretation. researchgate.netnih.gov

Key 2D NMR experiments used in the structural elucidation of streptomycin and related compounds include:

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-coupled to each other, typically through two or three bonds. researchgate.netnih.govnih.gov It is used to trace out the proton connectivity within each of the three main structural components of streptomycin. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. researchgate.netnih.govnih.gov It is fundamental for assigning each carbon signal by linking it to its already-assigned attached proton(s). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds. nih.govresearchgate.net HMBC is crucial for connecting the individual building blocks of streptomycin (streptidine, streptose, and N-methyl-L-glucosamine) by identifying correlations across the glycosidic linkages. researchgate.net

TOCSY (Total Correlation Spectroscopy): This technique establishes correlations between all protons within a given spin system, not just immediate neighbors. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds, providing key information about the molecule's three-dimensional conformation. slideshare.net

Other Spectroscopic Methods

Spectroscopic techniques provide valuable information about the chemical structure and properties of Streptomycin(3+).

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in the Streptomycin(3+) molecule. The FT-IR spectrum of Streptomycin exhibits characteristic absorption bands that correspond to the vibrations of its various chemical bonds. researchgate.netnih.govresearchgate.net

Key characteristic absorption bands for Streptomycin have been identified at approximately 1650 cm⁻¹, which is attributed to the stretching vibrations of C=O and C=N bonds. researchgate.net Other significant bands are observed in the regions of 1000-1250 cm⁻¹ and 1600-1700 cm⁻¹, which are also indicative of the presence of Streptomycin. researchgate.net The FT-IR spectrum of Streptomycin sulfate shows prominent peaks that can be used for its identification. nist.gov For instance, in a study involving a Streptomycin-chitosan magnetic nanoantibiotic, the streptomycin molecule showed absorption bands at 1,629, 1,454, and 1,034 cm⁻¹. nih.gov These bands, with slight shifts, were also present in the final nanocomposite, confirming the incorporation of the drug. nih.gov

The amide I, II, and III bands are important regions in the IR spectrum for characterizing peptide and amide structures, which can be relevant for understanding the interactions of Streptomycin. acs.org The amide A band typically appears in the 3300–3500 cm⁻¹ range. acs.org

Interactive Data Table: Characteristic FT-IR Peaks for Streptomycin

Wavenumber (cm⁻¹)AssignmentReference
~1650C=O and C=N stretching researchgate.net
1000-1250Streptomycin presence researchgate.net
1600-1700Streptomycin presence researchgate.net
1629, 1454, 1034Streptomycin molecule nih.gov
3300-3500Amide A band acs.org

UV-Visible spectroscopy is another common technique for the analysis of Streptomycin(3+). Streptomycin itself has three absorption maxima at 203 nm, 271 nm, and 327 nm, although these are typically only observable in concentrated solutions. farmaciajournal.com The UV spectrum of extracts from Streptomyces, the bacteria that produce streptomycin, often show absorbance peaks between 215 and 270 nm. researchgate.netnih.gov

The interaction of Streptomycin with other molecules can lead to shifts in its UV-Vis spectrum. For example, when Streptomycin forms an ionic association with Congo red, the absorption maxima of Congo red at 343 nm and 497 nm undergo a hypsochromic shift (a shift to a shorter wavelength). farmaciajournal.com This principle is utilized in some quantitative methods. For instance, a colorimetric assay using chlortetracycline-coated silver nanoparticles has been developed for the detection of streptomycin. mdpi.com In this method, the addition of streptomycin causes a decrease in the absorbance at 400 nm and an increase in a red-shifted peak at 540 nm, with a linear range for ratiometric measurement (A₅₄₀/A₄₀₀). mdpi.comresearchgate.net

Derivatives of streptomycin also show distinct UV-Vis spectra. For example, certain azo derivatives of streptomycin have shown maximum absorbance at wavelengths of 320 nm, 401 nm, and a combination of 318 nm and 401.5 nm. jpmsonline.com

Interactive Data Table: UV-Visible Absorption Maxima of Streptomycin and its Complexes

AnalyteWavelength (nm)NotesReference
Streptomycin203, 271, 327Observable in concentrated solutions farmaciajournal.com
Streptomyces extracts215-270General range for producing strains researchgate.netnih.gov
Streptomycin-Congo red complex338, 488Hypsochromic shift from Congo red peaks farmaciajournal.com
Streptomycin with AgNPs400 (decrease), 540 (increase)Colorimetric assay mdpi.comresearchgate.net
Streptomycin azo derivatives320, 401, 318 & 401.5Dependent on the specific derivative jpmsonline.com

X-ray Powder Diffraction (XRPD) is a critical analytical technique for characterizing the solid-state properties of pharmaceutical compounds like Streptomycin(3+). malvernpanalytical.comeuropa.euamericanpharmaceuticalreview.com XRPD provides a unique "fingerprint" of a crystalline material, allowing for phase identification, determination of crystallinity, and analysis of polymorphic forms. malvernpanalytical.commdpi.comusp.org

The diffraction pattern is generated by the interaction of X-rays with the electron clouds of the atoms within the crystal lattice. usp.org The resulting pattern of peaks at specific angles (2θ) is characteristic of the unit cell dimensions and the arrangement of atoms within the crystal. usp.org

In the context of Streptomycin, XRPD has been used to characterize its complexes with various metal ions. For instance, coordination compounds of streptomycin with Co(II), Ni(II), In(III), and Sn(II) have been synthesized and their structures analyzed using XRPD, revealing specific crystallographic data for each complex. globalresearchonline.net Similarly, the incorporation of streptomycin into magnetic nanoparticles has been confirmed by observing the characteristic peaks of the iron oxide spinel structure in the XRPD pattern of the final product. nih.gov The six characteristic peaks for magnetite (Fe₃O₄) are observed at 2θ values of 30.2°, 35.5°, 43.2°, 53.5°, 57.2°, and 62.7°. nih.gov

Interactive Data Table: XRPD Peaks for Magnetite in Streptomycin Nanocomposite

2θ Angle (°)Miller Indices (hkl)Reference
30.2(220) nih.gov
35.5(311) nih.gov
43.2(400) nih.gov
53.5(422) nih.gov
57.2(511) nih.gov
62.7(440) nih.gov

Biosensor Development

The development of biosensors offers sensitive and selective methods for the detection of Streptomycin(3+) in various samples.

Aptasensors are a class of biosensors that utilize aptamers as the recognition element. mdpi.com Aptamers are single-stranded DNA or RNA oligonucleotides that can bind to specific target molecules, including small molecules like streptomycin, with high affinity and specificity. mdpi.comnih.gov This makes them excellent candidates for the development of robust and selective detection methods. mums.ac.ir

The first DNA aptamer specific to streptomycin was identified using a technique called affinity magnetic bead-based SELEX. mdpi.com This aptamer has since been used to develop various types of aptasensors for streptomycin detection. mdpi.com

Optical aptasensors for streptomycin detection rely on changes in an optical signal, such as color or fluorescence, upon the binding of streptomycin to the aptamer. nih.gov These sensors are often designed to be simple, rapid, and cost-effective.

One common approach involves the use of gold nanoparticles (AuNPs). mdpi.com In the absence of streptomycin, the aptamer may cause the aggregation of AuNPs, resulting in a color change from red to blue. nih.govresearchgate.net When streptomycin is present, it binds to the aptamer, preventing this aggregation and maintaining the red color of the dispersed AuNPs. researchgate.net This forms the basis of a colorimetric assay. researchgate.netresearchgate.netrsc.org

Fluorescence-based optical aptasensors have also been developed. mdpi.com For example, a fluorescence quenching aptasensor can be designed using a FAM-labeled complementary strand to the aptamer. mdpi.comnih.gov The binding of streptomycin can disrupt the quenching mechanism, leading to a measurable increase in fluorescence. nih.gov Comparisons between colorimetric and fluorometric methods have shown that the fluorometric approach can offer higher sensitivity. mdpi.com

Another type of optical aptasensor is the evanescent wave fluorescent (EWF) biosensor, which has been developed for the sandwich-type detection of streptomycin using a split aptamer. researchgate.net Photoelectrochemical (PEC) aptasensors represent another advanced optical detection method. nih.govresearchgate.net One such sensor utilized Bi₄VO₈Br/Ti₃C₂ nanohybrids and demonstrated high sensitivity for streptomycin detection in honey. nih.gov

Interactive Data Table: Performance of Optical Aptasensors for Streptomycin Detection

Sensor TypePrincipleLimit of Detection (LOD)Sample MatrixReference
ColorimetricAuNP aggregation73.1 nMMilk, Serum nih.gov
Fluorescence QuenchingdsDNA and AuNPs47.6 nMMilk, Serum nih.gov
Evanescent Wave FluorescentSplit aptamer33 nMWater researchgate.net
PhotoelectrochemicalBi₄VO₈Br/Ti₃C₂ nanohybrids0.3 nMHoney nih.gov

Aptamer-Based Biosensors (Aptasensors) for Detection

Electrochemical Aptasensors

Electrochemical aptasensors represent a powerful tool for the detection of Streptomycin(3+). These biosensors utilize a specific aptamer—a single-stranded DNA or RNA molecule that binds to the target molecule with high affinity and specificity—as the recognition element. The binding event between the aptamer and streptomycin is converted into a measurable electrochemical signal.

One common approach involves immobilizing the streptomycin aptamer onto an electrode surface. rsc.org When streptomycin is present in the sample, it binds to the aptamer, causing a conformational change in the aptamer structure. This change alters the electrochemical properties of the electrode surface, which can be detected using various techniques such as electrochemical impedance spectroscopy (EIS), cyclic voltammetry (CV), or differential pulse voltammetry (DPV).

For instance, a "signal attenuation" strategy has been developed where the aptamer is immobilized on a nanocomposite-modified electrode. The initial DPV signal of the aptamer-modified electrode is recorded. Upon introduction of streptomycin, the specific binding between the aptamer and the antibiotic leads to a decrease in the DPV signal. The change in the signal intensity is proportional to the concentration of streptomycin, allowing for its quantification. rsc.org One such sensor demonstrated a linear range of 0.05–300 ng mL⁻¹ with a low detection limit of 0.036 ng mL⁻¹. rsc.org

Another design employs a ratiometric electrochemical aptasensor. In this system, a dual-signal mechanism is used to improve accuracy. For example, a ferrocene (B1249389) (Fc)-labeled streptomycin aptamer can be hybridized with a capture probe and immobilized on a gold electrode. In the presence of streptomycin, the aptamer binds to the target, causing the release of the Fc-labeled aptamer from the electrode surface. This leads to a decrease in the Fc signal and a corresponding increase in the signal of a secondary probe, such as methylene (B1212753) blue (MB), which can be captured by the remaining probe on the electrode. nih.gov This ratiometric approach, measuring the ratio of the MB and Fc signals, has achieved a very low detection limit of 0.08 pM. nih.gov

The performance of these electrochemical aptasensors can be influenced by several factors, including the immobilization technique of the aptamer, the type of electrode material, and the electrochemical measurement technique employed.

Nanomaterial Integration in Aptasensors

Types and Roles of Nanomaterials:

Gold Nanoparticles (AuNPs): AuNPs are widely used due to their good biocompatibility, high surface energy, and ability to facilitate electron transfer. They provide a stable platform for the immobilization of thiolated aptamers through strong Au-S bonds. mdpi.comnih.gov AuNPs can also be functionalized with other molecules to create complex nanostructures for signal amplification. nih.gov For example, a sensor using AuNPs and thiol graphene quantum dots achieved a wide linear range for streptomycin detection from 0.1 to 700 pg·mL⁻¹. nih.gov

Carbon-Based Nanomaterials: Materials like multi-walled carbon nanotubes (MWCNTs), graphene, and graphene quantum dots (GQDs) are excellent choices for modifying electrodes. rsc.orgnih.gov Their large surface area allows for a higher loading of aptamers, while their superior electrical conductivity enhances the electrochemical signal. tandfonline.com In one instance, porous carbon nanorods were used as the core conductive material for signal amplification in a streptomycin aptasensor. rsc.org

Nanocomposites: Combining different types of nanomaterials can create synergistic effects that further boost sensor performance. A composite of gold nanoparticle-functionalized magnetic multi-walled carbon nanotubes (Au@MWCNTs–Fe₃O₄) and a nanoporous PtTi alloy has been used to construct a highly sensitive aptasensor. colab.ws This nanocomposite not only provided a large surface for aptamer immobilization but also significantly amplified the electrochemical signal, achieving a detection limit of 7.8 pg mL⁻¹. researchgate.net

Quantum Dots (QDs): QDs are semiconductor nanocrystals with unique photoluminescent properties. In electrochemical sensors, they can act as electroactive labels or as components of the electrode modification to improve conductivity. nih.gov Thiolated graphene quantum dots have been used in conjunction with AuNPs for the ultrasensitive detection of streptomycin. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are porous materials that can be used to create a favorable microenvironment for biomolecule immobilization and enhance electrochemical reactions. A novel aptasensor based on Ti₃C₂ and MOF nanomaterials was developed for the rapid detection of streptomycin, demonstrating a low limit of detection of 0.0033 nM. colab.ws

The integration of these nanomaterials serves multiple purposes: they increase the electrode's active surface area, enhance the electron transfer rate, provide abundant binding sites for aptamer immobilization, and contribute to various signal amplification strategies. rsc.orgmdpi.com

Table 1: Examples of Nanomaterials in Electrochemical Aptasensors for Streptomycin(3+)

Nanomaterial(s)Role(s)Limit of Detection (LOD)Linear RangeReference(s)
Porous carbon nanorods, AuNPs, CuO-MWCNTsSignal amplification, promote electron transfer, provide binding sites0.036 ng mL⁻¹0.05–300 ng mL⁻¹ rsc.org
AuNPs, Thiol graphene quantum dots (GQD-SH)Immobilization platform, signal enhancement0.1 pg mL⁻¹0.1–700 pg mL⁻¹ nih.gov
Au@MWCNTs–Fe₃O₄, Nanoporous PtTi alloySignal amplification, immobilization platform7.8 pg mL⁻¹0.05–100 ng mL⁻¹ researchgate.net
AuNPs, Hybridization Chain Reaction (HCR)Signal amplification, ratiometric detection0.08 pM0.1 pM–10 nM nih.gov
Ti₃C₂ and Metal-Organic Frameworks (MOFs)Enhanced electrochemical properties0.0033 nM0.01–200 nM researchgate.net

Quantification of Streptomycin Metabolites (e.g., Dihydrostreptomycin)

The analysis of streptomycin often extends to its metabolites, as they can also be present in various matrices and may have biological activity. Dihydrostreptomycin, a product of the catalytic hydrogenation of streptomycin, and streptidine, a derivative from the hydrolysis of streptomycin, are two key metabolites that require accurate quantification methods. um.essciex.com

Dihydrostreptomycin:

Liquid chromatography techniques coupled with mass spectrometry (LC-MS/MS) are the predominant methods for the sensitive and specific quantification of dihydrostreptomycin. These methods are capable of distinguishing between streptomycin and dihydrostreptomycin, which is often challenging for other techniques like microbiological assays. sciex.comalgimed.com

A common approach involves sample preparation to extract the analytes from the matrix (e.g., milk, honey, or tissue), followed by chromatographic separation and mass spectrometric detection. sciex.comsciex.comgoogle.com For instance, a UPLC-MS/MS method has been established for the simultaneous detection of streptomycin and dihydrostreptomycin residues in various samples. google.com Sample pretreatment often includes protein precipitation with agents like trichloroacetic acid, followed by solid-phase extraction (SPE) for cleanup and concentration of the analytes. algimed.com

Hydrophilic interaction liquid chromatography (HILIC) has proven effective for separating these highly polar compounds without the need for ion-pairing reagents, which can interfere with mass spectrometry detection. google.com Using a UPLC-MS/MS system, methods have been validated with limits of quantification (LOQ) as low as 10 ng/mL in milk. sciex.comalgimed.com

Streptidine:

Streptidine has been identified as a metabolite of streptomycin in vivo and its quantification is important for toxicological studies. um.es Similar to dihydrostreptomycin, high-performance liquid chromatography (HPLC) and UPLC-MS/MS are the methods of choice for the determination of streptidine.

A rapid and sensitive UPLC-ESI-MS/MS method was developed for the simultaneous determination of streptomycin and streptidine in animal feeds. researchgate.net This method utilized a HILIC column for separation and achieved a limit of quantification of 50 μg kg⁻¹ for both compounds. researchgate.net Another study implemented a direct reverse-phase HPLC technique to identify and estimate both streptomycin and streptidine in the serum of treated patients, with a recovery of ≥91.5% for both compounds. researchgate.net

The validation of these analytical methods typically includes assessing parameters such as linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results.

Table 2: Analytical Methods for Quantification of Streptomycin Metabolites

MetaboliteAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
DihydrostreptomycinLC-MS/MSMilk-10 ng/mL sciex.comalgimed.com
DihydrostreptomycinUPLC-MS/MSHoney-- sciex.com
DihydrostreptomycinUPLC-MS/MSChinese Cabbage, Soil-- google.com
StreptidineUPLC-ESI-MS/MSPig and Poultry Feed20 μg kg⁻¹50 μg kg⁻¹ researchgate.net
StreptidineHPLCHuman Serum-- researchgate.net
StreptidineHPLCRat Serum-- um.es

Chemical Synthesis and Derivatives of Streptomycin

Synthetic Modification Strategies

Systematic structural modifications of streptomycin (B1217042) have been explored to investigate their effects on its biological activity. eurekaselect.comresearchgate.net Key strategies have focused on the aldehyde group of the streptose (B1236354) moiety and the secondary amino groups. eurekaselect.comresearchgate.net

The aldehyde group in the streptose portion of streptomycin has been a primary target for chemical derivatization. eurekaselect.comresearchgate.netingentaconnect.com This functional group is readily accessible for a variety of chemical reactions, allowing for the introduction of diverse structural motifs. researchgate.net Studies have shown that converting the aldehyde group into hydrazone, acylhydrazine, or sulfonyl hydrazine (B178648) is well-tolerated, indicating the aldehyde itself is not essential for the compound's primary activity. eurekaselect.com

The reaction of streptomycin with hydrazine and substituted hydrazines yields the corresponding hydrazone derivatives. researchgate.net This condensation reaction is a common strategy for modifying the aldehyde group. journaljalsi.com For instance, five distinct hydrazone derivatives of streptomycin have been synthesized and characterized using various spectroscopic methods. nih.govresearchgate.net The synthesis can be achieved by reacting streptomycin with the appropriate hydrazine in an aqueous solution, sometimes requiring heat to drive the reaction to completion. researchgate.net The formation of the C=N bond is a key characteristic of these derivatives. researchgate.net

Table 1: Synthesized Hydrazone Derivatives of Streptomycin

Derivative ID Reactant Yield (%)
D0h Hydrazine 84
D1ph Phenylhydrazine 77
D2bt 2-Hydrazinobenzothiazole 79
D3dctf 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine 82
D4ag Aminoguanidine 46-97

Data sourced from multiple studies on hydrazone derivatives. researchgate.netnih.gov

Modification of the Aldehyde Group

Synthesis of Amino Hydrazide Derivatives

Amino hydrazide derivatives are another class of compounds synthesized through modification of the aldehyde group. eurekaselect.comresearchgate.net This involves a reaction with a hydrazide, which contains both an amino group and a carbonyl group attached to a nitrogen atom. This modification has been systematically studied to understand its impact on the biological activity of streptomycin. eurekaselect.com The resulting acylhydrazine derivatives have shown potent anti-tuberculosis activity, comparable to the parent streptomycin molecule. eurekaselect.comresearchgate.net

The aldehyde group of streptomycin can also be converted into sulfonyl hydrazide derivatives. eurekaselect.comresearchgate.net This is achieved by reacting streptomycin with sulfonyl hydrazides. mdpi.com Research has demonstrated that these derivatives, much like the amino hydrazide counterparts, maintain significant anti-tuberculosis activity. eurekaselect.comresearchgate.net The synthesis of these compounds is part of a broader strategy to explore the structure-activity relationship of the aldehyde group modifications. eurekaselect.com

A promising strategy to overcome bacterial resistance involves the introduction of siderophore fragments into the streptomycin molecule. eurekaselect.comresearchgate.netingentaconnect.com Siderophores are iron-chelating molecules that bacteria use to acquire iron, an essential nutrient. nih.govnih.gov By conjugating a siderophore to an antibiotic, the resulting compound can hijack the bacterium's own iron uptake system, a "Trojan horse" approach, to facilitate entry into the cell. mdpi.comswan.ac.ukuni-hannover.de While this strategy has shown promise for other antibiotics, the introduction of siderophore fragments into streptomycin has, in some instances, led to a significant decrease in its primary activity. eurekaselect.comresearchgate.net

The secondary amino groups in the streptomycin molecule present another site for chemical modification. researchgate.net Alkylation of these groups can be achieved using reagents like sodium cyanoborohydride. researchgate.net This modification strategy has been explored to create derivatives with altered properties. However, it is a less common approach compared to the modifications of the aldehyde group. researchgate.net

Reduction of Aldehyde Groups to Primary Amines

The chemical modification of the aldehyde group in the streptose moiety of streptomycin is a key strategy for creating derivatives with altered properties. One significant transformation is the reduction of this aldehyde group to a primary alcohol or a primary amine.

The reduction to a primary alcohol yields dihydrostreptomycin (B1670612). This conversion can be effectively achieved using reducing agents like aqueous sodium borohydride (B1222165) (NaBH₄). acs.orgnih.gov Dihydrostreptomycin, the first semisynthetic derivative of streptomycin, is generated through a single-step reduction of the aldehyde functionality. nih.gov While it demonstrates similar antibacterial potency to the parent compound, its stability is improved. nih.gov

Conversion of the aldehyde group to a primary amine creates derivatives such as streptomycylamine (B1208934). This can be accomplished through a multi-step process. One method involves the reaction with nitroalkanes in the presence of an alkaline agent, followed by reduction of the resulting nitro derivative with Raney nickel and hydrogen to yield the primary amine. google.com Another common chemical used for this transformation is sodium cyanoborohydride. researchgate.net The replacement of the aldehyde with a methylamino group to form streptomycylamine significantly alters the molecule's conformation. nih.gov

Synthesis of Schiff Base Ligands

The aldehyde group of streptomycin serves as a reactive site for the synthesis of Schiff base ligands. Schiff bases, characterized by an imine (C=N) group, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. sapub.org In the context of streptomycin, its aldehyde group can react with various primary amines to form aldimines (a type of Schiff base). google.com

Researchers have synthesized novel Schiff base ligands by reacting streptomycin with other molecules, such as the antibiotic amoxicillin (B794), in a specific stoichiometric ratio. researchgate.netsciencepublishinggroup.com These bidentate or tetradentate Schiff base ligands can then be used to form stable complexes with various metal ions, including Cu(II), Ni(II), and Zn(II). researchgate.netsciencepublishinggroup.comnih.gov The formation of the Schiff base is confirmed by spectroscopic methods, such as IR spectroscopy, which shows a characteristic peak for the C=N bond. nih.gov These metal complexes often exhibit their own unique biological activities, which can be more potent than the parent ligand. researchgate.netnih.gov For instance, a series of metal (II) complexes of a Schiff base derived from streptomycin and amoxicillin were synthesized and characterized, showing that the ligand coordinates to the metal ions through the azomethine nitrogen, glycosidic oxygen, and two amine nitrogens. researchgate.netsciencepublishinggroup.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of an antibiotic like streptomycin relates to its biological activity. slideshare.net For aminoglycosides, these studies provide valuable information on the chemistry of the bacterial ribosome, the antibiotic's target, and can guide the synthesis of new, more effective derivatives. asm.org The primary mechanism of action for aminoglycosides is the inhibition of protein synthesis through interaction with the 30S ribosomal subunit. uomustansiriyah.edu.iqkarger.com SAR studies have revealed that the aminocyclitol ring (streptidine in streptomycin) is a fundamental structural requirement for the potency and spectrum of antimicrobial activity. asm.org

Correlation of Structural Modifications with Biological Activity

Systematic structural modifications of streptomycin have been performed to explore the impact on its biological activity, particularly against tuberculosis. researchgate.neteurekaselect.com Key modifications have targeted the aldehyde group, the guanidino groups, and the secondary amino group.

Modifications of the guanidine (B92328) groups and the secondary amino group have been shown to decrease biological activity. asm.org However, extensive research has focused on the aldehyde group, revealing that it is not strictly necessary for the antibiotic's activity. researchgate.neteurekaselect.com A study involving the synthesis of 21 novel streptomycin derivatives demonstrated that converting the aldehyde group into hydrazone, acylhydrazine, or sulfonyl hydrazine moieties resulted in compounds that retained potent anti-tuberculosis activity, comparable to that of streptomycin itself. researchgate.neteurekaselect.com In contrast, converting the aldehyde to a secondary amine or introducing siderophore fragments led to a significant decrease in activity. researchgate.neteurekaselect.com

The reduction of the aldehyde to a primary alcohol to form dihydrostreptomycin results in a compound with similar antibacterial potency to streptomycin. nih.gov

Table 1: Anti-tuberculosis Activity of Streptomycin Derivatives Modified at the Aldehyde Group

Compound TypeModificationMIC against H37Rv (μg/mL)Reference
Parent CompoundStreptomycin2 researchgate.net
Hydrazone DerivativesAldehyde converted to Hydrazone2 researchgate.net
Acylhydrazine DerivativesAldehyde converted to Acylhydrazine2 researchgate.net
Sulfonyl Hydrazine DerivativesAldehyde converted to Sulfonyl Hydrazine2 researchgate.net
Secondary Amine DerivativesAldehyde converted to Secondary Amine&gt;128 researchgate.net
Siderophore DerivativesSiderophore fragment introduced at Aldehyde&gt;128 researchgate.net

Role of Functional Groups (e.g., Hydroxyl, Amino) in Activity

The functional groups on the streptomycin molecule, particularly the amino and hydroxyl groups, play a profound role in its biological activity. asm.orgnih.gov The amino groups contribute to the basic nature of the compound, causing it to exist as a polycation at physiological pH. uomustansiriyah.edu.iq The number and location of these amino groups on the sugar moieties significantly affect the molecule's ability to inhibit protein synthesis and cause misreading of the genetic code by the ribosome. asm.orgnih.gov

For the broader class of deoxystreptamine-containing aminoglycosides, amino functions at the 6' and 2' positions are particularly important for activity. uomustansiriyah.edu.iq For instance, kanamycin (B1662678) B (6'-amino, 2'-amino) is more active than kanamycin A (6'-amino, 2'-hydroxyl). uomustansiriyah.edu.iq These amino groups are also primary targets for bacterial inactivating enzymes, which can confer resistance by acetylating them. uomustansiriyah.edu.iq

The hydroxyl groups contribute to the high water solubility of aminoglycosides. msdvetmanual.com The strategic removal of certain hydroxyl groups can markedly increase antimicrobial activity. msdvetmanual.com In the kanamycins, for example, removing the 3'-hydroxyl or 4'-hydroxyl group does not reduce antibacterial potency and can help the antibiotic evade inactivation by bacterial enzymes. uomustansiriyah.edu.iq The two strongly basic guanidino groups on the streptidine (B14820) ring are also critical components of the streptomycin structure. slideshare.net

Impact of Aldehyde Group Modification on Activity

The aldehyde group of the streptose moiety is a frequent target for chemical modification, and these changes have a significant impact on biological activity. researchgate.neteurekaselect.com It was once thought to be essential, but systematic studies have proven that the aldehyde group is not an absolute requirement for antibacterial action. researchgate.neteurekaselect.com

The reduction of the aldehyde to a primary alcohol to create dihydrostreptomycin results in a derivative with antibacterial potency similar to the parent streptomycin. nih.gov However, converting the aldehyde into larger structures can have varied effects. When the aldehyde group is transformed into hydrazine, acylhydrazine, or sulfonyl hydrazine derivatives, the resulting compounds retain potent anti-tuberculosis activity, with MIC values comparable to streptomycin. researchgate.neteurekaselect.com This indicates that these bulkier, nitrogen-containing functional groups are well-tolerated at this position. eurekaselect.com

Conversely, the conversion of the aldehyde group to a secondary amine or the introduction of siderophore fragments leads to a dramatic reduction in activity. researchgate.net In another study, replacing the aldehyde with a methylamino group to form streptomycylamine was found to change the molecule's conformation, allowing for a better interaction with phosphatidylinositol. nih.gov This resulted in streptomycylamine binding much more tightly to phospholipid bilayers and showing a higher inhibitory potency towards phospholipase activity compared to streptomycin. nih.gov

Table 2: Summary of Aldehyde Group Modifications and Their Effect on Activity

Modification of Aldehyde GroupResulting Compound/Derivative ClassImpact on Biological ActivityReference
Reduction to Primary AlcoholDihydrostreptomycinSimilar antibacterial potency to streptomycin. nih.gov
Conversion to Primary Amine (e.g., methylamino)StreptomycylamineAltered conformation, increased binding to phospholipid bilayers and inhibition of phospholipase. nih.gov
Conversion to Hydrazine/Acylhydrazine/Sulfonyl hydrazineHydrazone/Hydrazide DerivativesPotent antibacterial activity retained, comparable to streptomycin. researchgate.neteurekaselect.com
Conversion to Secondary AmineSecondary Amine DerivativesDramatic reduction in antibacterial activity. researchgate.net

Coordination Chemistry of Streptomycin

Interaction with Transition Metal Ions

Streptomycin (B1217042) readily forms complexes with a range of transition metal ions. The coordination typically involves the nitrogen and oxygen donor atoms present in the streptidine (B14820), streptose (B1236354), and N-methyl-L-glucosamine moieties of the molecule.

The interaction of streptomycin with divalent transition metal ions such as Cobalt(II), Nickel(II), Copper(II), Zinc(II), and Cadmium(II) has been the subject of numerous studies. globalresearchonline.netjaper.innih.gov These metal ions form stable complexes with streptomycin, often in a 1:1 or 1:2 metal-to-ligand ratio. scialert.net

The synthesis of coordination compounds of streptomycin with Co(II), Ni(II), Cu(II), and Zn(II) has been reported, resulting in crystalline products. globalresearchonline.netjaper.in For instance, the reaction of streptomycin sulfate (B86663) with the corresponding inorganic salts of Co(II), Ni(II), and Cu(II) yields complexes with the general formulas Co₂(St)Cl₄·13H₂O, Ni₂(St)Cl₄·14H₂O, and Cu₂(St)Cl₄·6H₂O, respectively. nih.gov

Metal IonComplex FormulaGeometryReference
Co(II)Co₂(St)Cl₄·13H₂OOctahedral nih.gov
Ni(II)Ni₂(St)Cl₄·14H₂OOctahedral nih.gov
Cu(II)Cu₂(St)Cl₄·6H₂OTetrahedral/Square Planar nih.govsciencepublishinggroup.com
Zn(II)[Zn(St)(H₂O)₄]Tetrahedral japer.in
Cd(II)[Cd(St)(H₂O)₄]Tetrahedral japer.in
St represents the streptomycin ligand.

Streptomycin also demonstrates a high affinity for trivalent transition metal ions like Iron(III) and Chromium(III). scialert.net Potentiometric data reveal that Fe(III) forms very stable complexes with streptomycin at a pH of 6. scialert.net Cr(III) also forms stable complexes around pH 6.5 and can compete with Fe(III) for binding sites on the streptomycin molecule. scialert.net The strong chelation of Fe(III) by streptomycin is noteworthy, as prolonged therapeutic use could potentially lead to iron deficiency. scialert.net The stability of these complexes is attributed to the higher charge-to-radius ratio of the +3 ions. scialert.net

The coordination chemistry of streptomycin extends to non-transition metals as well. Complexes with Indium(III) and Tin(II) have been synthesized and characterized. globalresearchonline.net For instance, coordination compounds of In(III) and Sn(II) with streptomycin have been prepared and studied using various spectroscopic and analytical techniques. globalresearchonline.net In contrast, studies have shown no observable complexation between streptomycin and alkaline earth metals like Calcium(II) and Magnesium(II) under typical experimental conditions, suggesting a lack of affinity of streptomycin for these ions. nih.govscialert.net

Characterization of Metal-Streptomycin Complexes

The structural and electronic properties of metal-streptomycin complexes are elucidated through a combination of elemental analysis and various spectroscopic methods.

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized metal-streptomycin complexes. globalresearchonline.netjaper.in The experimentally determined percentages of carbon, hydrogen, nitrogen, and the metal ion are compared with the calculated values for the proposed complex structure. Satisfactory agreement between the found and calculated values provides strong evidence for the stoichiometry of the complex. japer.in For example, the elemental analysis of Co(II), Ni(II), Cu(II), and Zn(II) complexes of streptomycin has been used to confirm the metal-to-ligand ratios. japer.in

ComplexCalculated %CFound %CCalculated %HFound %HCalculated %NFound %NCalculated %MFound %MReference
[Co(St)(H₂O)₄]39.4139.455.435.4810.6110.066.516.52 japer.in
[Ni(St)(H₂O)₄]39.4139.435.435.4610.6110.086.516.53 japer.in
[Cu(St)(H₂O)₄]39.4139.455.435.4810.6110.066.516.52 japer.in
[Zn(St)(H₂O)₄]39.4139.425.435.4510.6110.076.516.54 japer.in
St represents the streptomycin ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the streptomycin ligand. globalresearchonline.netjaper.in Changes in the vibrational frequencies of functional groups in streptomycin upon complexation provide insight into which atoms are involved in bonding with the metal ion. The IR spectra of free streptomycin show characteristic bands for hydroxyl (-OH), amine (-NH₂), and guanidinyl groups. japer.in Upon complexation, shifts in these bands are observed. For instance, the stretching frequencies of the hydroxyl groups around 3368-3434 cm⁻¹ in free streptomycin appear as a strong, broad absorption in the 3425-3448 cm⁻¹ region in the complexes. japer.in The appearance of new bands in the far-IR region (e.g., 615–300 cm⁻¹) can be assigned to the metal-oxygen (M-O) stretching vibrations, confirming the coordination of hydroxyl groups. japer.in

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and helps in determining the geometry around the metal center. globalresearchonline.netjaper.in The electronic spectra of the metal-streptomycin complexes exhibit bands that are characteristic of the d-d transitions of the metal ion and charge transfer transitions. For example, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes are indicative of octahedral or distorted octahedral geometries. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the structure of diamagnetic metal-streptomycin complexes in solution. globalresearchonline.netnih.gov The chemical shifts of the protons and carbons in the streptomycin molecule are sensitive to the coordination of a metal ion. In the ¹H NMR spectra of streptomycin complexes with Co(II), Ni(II), In(III), and Sn(II) in DMSO-d₆, the signals are well-resolved. globalresearchonline.net The disappearance or significant broadening of the N-H proton signals of the amine groups around 3.58 and 3.65 ppm upon complexation suggests their involvement in coordination with the metal ions. globalresearchonline.net ¹³C NMR has also been used to characterize the coordination compounds of streptomycin with Co(II), Ni(II), Cu(II), and Ca(II), providing detailed information about the structure and bonding, particularly of the streptidine fraction. nih.gov

Magnetic Susceptibility Measurements

For instance, in a study of metal complexes with a Schiff base derived from streptomycin and amoxicillin (B794), the Ni(II) and Zn(II) complexes were found to be diamagnetic, suggesting a square planar geometry around the metal ions. researchgate.net In contrast, the Cu(II) complex in the same study was paramagnetic, consistent with a tetrahedral geometry. researchgate.net Another study on a Ni(II) complex with a Schiff base of streptomycin and aniline (B41778) reported an octahedral geometry. researchgate.netmendeley.com A Ni(II) complex with a different Schiff base ligand exhibited a magnetic moment of 3.52 B.M., which is compatible with a tetrahedral geometry. ijert.org

The magnetic moment for a Cu(II) complex was reported as 1.86 B.M., suggesting a distorted square planar geometry. ijert.org Similarly, a Co(II) complex with a magnetic moment of 2.31 B.M. was also proposed to have a distorted square planar geometry. ijert.org These variations highlight how the specific ligand structure and metal ion influence the final geometry of the complex.

Table 1: Magnetic Moment Data for Selected Streptomycin Schiff Base Complexes

Metal ComplexMagnetic Moment (B.M.)Suggested GeometryReference
Ni(II) ComplexDiamagneticSquare Planar researchgate.net
Cu(II) ComplexParamagneticTetrahedral researchgate.net
Ni(II) Complex3.52Tetrahedral ijert.org
Cu(II) Complex1.86Distorted Square Planar ijert.org
Co(II) Complex2.31Distorted Square Planar ijert.org

Conductivity Measurements

Molar conductivity measurements are employed to determine the electrolytic nature of the streptomycin metal complexes in solution. The results help to distinguish between electrolytic complexes, where the anions are not coordinated to the metal ion, and non-electrolytic complexes, where the anions are part of the coordination sphere.

Studies on Schiff base complexes of streptomycin with Ni(II), Cu(II), and Zn(II) have shown low molar conductivity values, indicating their non-electrolytic nature. researchgate.netsciencepublishinggroup.com This suggests that the anions (e.g., from the metal salt precursor) are coordinated directly to the metal ion. researchgate.netsciencepublishinggroup.com For example, research on Ni(II) and Cu(II) complexes of a streptomycin-aniline Schiff base confirmed their non-electrolytic character. researchgate.netmendeley.com Similarly, Co(II), Ni(II), and Cu(II) complexes derived from a Schiff base of a heterocyclic aldehyde were also found to be non-electrolytes. ajol.info In contrast, some Zn(II), Cd(II), and Hg(II) complexes behaved as 1:2 electrolytes. ajol.info

Table 2: Molar Conductivity Data for Selected Streptomycin Complexes

ComplexSolventMolar Conductance (Ω⁻¹ cm² mol⁻¹)NatureReference
Ni(II) ComplexDMFLow ValueNon-electrolyte researchgate.net
Cu(II) ComplexDMFLow ValueNon-electrolyte researchgate.net
Zn(II) ComplexDMFLow ValueNon-electrolyte researchgate.net
[CoLCl₂]DMF12.5Non-electrolyte ajol.info
[ZnL₂]Cl₂DMF145.81:2 Electrolyte ajol.info

Thermal Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the decomposition patterns of streptomycin complexes upon heating. These studies provide information on the thermal stability of the complexes, the presence of coordinated or lattice water molecules, and the final decomposition product, which is typically a metal oxide. globalresearchonline.netorientjchem.org

For instance, the thermal analysis of metal complexes of a streptomycin-amoxicillin Schiff base was studied to determine their decomposition behavior and kinetic parameters. researchgate.netsciencepublishinggroup.com In one study, the TGA of a mononuclear Cu(II) complex showed a two-stage decomposition process. orientjchem.org The first stage, between 130–270°C, corresponded to the loss of chloride ions, while the second stage, from 360–780°C, involved the decomposition of the ligand molecule, leaving behind a metal oxide residue. orientjchem.org Similarly, a Ni(II) complex decomposed in two steps, with the first step (130–190°C) corresponding to the loss of chloride ions. orientjchem.org The kinetic parameters computed from thermal data often confirm first-order kinetics for the decomposition process. globalresearchonline.net

Table 3: Thermal Decomposition Data for Selected Metal Complexes

ComplexTemperature Range (°C)Decomposition StepReference
Mononuclear Cu(II) Complex130 - 270Loss of five chloride ions orientjchem.org
Mononuclear Cu(II) Complex360 - 780Loss of organic ligand (C₂₂H₁₃N₂O) orientjchem.org
Ni(II) Complex130 - 190Loss of five chloride ions orientjchem.org
Co, Ni, In, Sn Complexes65 - 650Multi-step decomposition to metal oxide globalresearchonline.net

X-ray Powder Diffraction

X-ray powder diffraction (XRPD) is a key technique for characterizing the solid-state structure of streptomycin complexes. It helps to determine whether a compound is crystalline or amorphous and can provide information about its crystal system, lattice parameters, and crystallite size. mdpi.com

Elucidation of Metal-Ligand Binding Sites

Identifying the specific atoms on the streptomycin ligand that coordinate to the central metal ion is fundamental to understanding the structure of the resulting complexes. Spectroscopic techniques, particularly FT-IR and NMR, are invaluable for this purpose. In streptomycin Schiff base complexes, several nitrogen and oxygen atoms are potential donors.

There has been some disagreement in the literature regarding the precise metal-ligand binding sites in streptomycin complexes. globalresearchonline.netresearchgate.net However, studies involving Schiff base derivatives have provided clearer evidence.

Involvement of Azomethine Nitrogen

When streptomycin is converted into a Schiff base, an azomethine group (-C=N-) is formed. The nitrogen atom of this group is a primary site for coordination with metal ions. scirp.org This coordination is typically confirmed by FT-IR spectroscopy, where the C=N stretching vibration shifts to a lower frequency in the metal complex compared to the free ligand. ajol.infocore.ac.uk This shift indicates a reduction in the electron density of the azomethine group upon donation of its lone pair of electrons to the metal ion.

Multiple studies have confirmed the involvement of the azomethine nitrogen in coordination in various metal complexes of streptomycin-derived Schiff bases. researchgate.netresearchgate.netmendeley.comsciencepublishinggroup.comdntb.gov.ua This binding mode is a common feature in the coordination chemistry of Schiff base ligands. scirp.org

Coordination via N-atom of N-methyl-L-glucosamine Unit

Besides the azomethine nitrogen, other heteroatoms in the streptomycin structure can participate in coordination. A significant binding site identified in several studies is the nitrogen atom of the N-methyl-L-glucosamine moiety (-NH-CH₃).

Disagreement in Literature on Binding Sites

The coordination chemistry of streptomycin is complex, and the precise binding sites for metal ions on the ligand are a subject of considerable debate within the scientific community. globalresearchonline.netresearchgate.net Literature concerning streptomycin as a ligand indicates a clear disagreement about which of its functional groups participate in forming complexes with metals. globalresearchonline.netresearchgate.net Streptomycin, an aminoglycoside antibiotic, is composed of three units: streptidine, streptose, and N-methyl-L-glucosamine, offering multiple potential coordination sites. globalresearchonline.net While some preliminary studies on the interaction of metal ions with streptomycin in solution have been reported, detailed characterizations of the resulting complexes are often unavailable. globalresearchonline.netresearchgate.net An exception is a neutral Cu(II) complex where Cu-O bonds have been suggested. globalresearchonline.netresearchgate.net This ambiguity has prompted further research aimed at synthesizing and spectroscopically characterizing streptomycin's metal chelates to definitively identify the metal binding sites. globalresearchonline.netresearchgate.net

Molecular Modeling of Coordination Compounds

To elucidate the three-dimensional structures of streptomycin-metal complexes, researchers employ molecular modeling techniques. globalresearchonline.netjaper.iniscience.in These computational methods provide a deeper understanding of the arrangement of atoms and the geometry of the coordination compounds in three dimensions. japer.iniscience.in Such approaches are crucial for interpreting experimental data and predicting the structural properties of these complex molecules. researchgate.net

Optimization of Molecular Structures

A key step in molecular modeling is the optimization of the molecular structure to find the most energetically stable conformation. globalresearchonline.netresearchgate.netsciencepublishinggroup.com This process involves using computational programs, such as the MM2 force field contained within software like CSChem3D, to calculate and minimize the potential energy of the molecule. globalresearchonline.netresearchgate.netsciencepublishinggroup.com The total potential energy is a sum of terms accounting for bond stretching, angle bending, torsional strain, van der Waals forces, and electrostatic interactions. globalresearchonline.net By manipulating and modifying the molecular coordinates, researchers can achieve reasonable, low-energy molecular geometries that ensure correct stereochemistry. globalresearchonline.net This optimization provides detailed information on bond lengths and angles within the streptomycin-metal complex. iscience.inresearchgate.netsciencepublishinggroup.com

Prediction of Geometry Around Metal Ions

Molecular modeling is instrumental in predicting the coordination geometry around the central metal ion in streptomycin complexes. globalresearchonline.net The predicted geometry is highly dependent on the specific metal ion involved. For instance, calculations have supported octahedral, trigonal planar, or tetrahedral geometries for various Metal(II) and In(III) ions complexed with streptomycin. globalresearchonline.net In other studies involving Schiff base derivatives of streptomycin, modeling predicted a square planar geometry for Nickel(II) and Zinc(II) complexes, while a tetrahedral geometry was suggested for a Copper(II) complex. researchgate.netsciencepublishinggroup.com Further research on macrocyclic complexes has proposed a five-coordinate square pyramidal geometry. tandfonline.com This highlights the versatility of streptomycin as a ligand and the varied structural outcomes of its coordination.

The table below summarizes the predicted geometries for various metal ions complexed with streptomycin or its derivatives as reported in the literature.

Metal Ion(s)Predicted GeometrySource(s)
Co(II), Ni(II), In(III), Sn(II)Octahedral, Trigonal Planar, Tetrahedral globalresearchonline.net
Ni(II), Zn(II)Square Planar researchgate.netsciencepublishinggroup.com
Cu(II)Tetrahedral researchgate.netsciencepublishinggroup.com
Cr(III), Mn(III), Fe(III)Five-Coordinate Square Pyramidal tandfonline.com

**9.5. Hydrolysis of Streptomycin during Complexation (e.g., with CuCl₂) **

Under certain reaction conditions, streptomycin can undergo hydrolysis, particularly when complexation is attempted with specific metal salts in an aqueous medium. A notable example is the reaction of streptomycin with copper(II) chloride (CuCl₂) in water. researchgate.net This reaction leads to the hydrolysis of the streptomycin molecule, resulting in the formation of a copper complex with the streptidine fraction, identified as Cu(Std)Cl·H₂O. researchgate.net

Chemical studies confirm that the α-1,4-glycosidic bond between the streptidine and streptose units is the most labile region of the streptomycin molecule. researchgate.net Acid-catalyzed hydrolysis of streptomycin is known to yield streptidine and streptobiosamine (B1682495). lcms.cz This susceptibility to cleavage at the glycosidic linkage during complexation with salts like CuCl₂ demonstrates that the integrity of the antibiotic molecule can be compromised, leading to complexes formed with its fragments rather than the intact parent structure.

Q & A

Q. What methodological considerations are critical for detecting Streptomycin(3+) in plant or microbial systems?

Answer: Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify Streptomycin(3+) in biological matrices. Validate protocols with spiked controls to account for matrix effects. For plant tissues, homogenize samples in acidic buffers (e.g., 0.1% formic acid) to stabilize the compound . Include recovery rate calculations and limit-of-detection (LOD) validation to ensure reproducibility .

Q. How can researchers design experiments to assess Streptomycin(3+)’s antibacterial efficacy while minimizing resistance development?

Answer: Employ time-kill assays with staggered antibiotic exposure to simulate clinical dosing. Use minimum inhibitory concentration (MIC) tests across bacterial strains (e.g., E. coli, Pseudomonas), and include a negative control with antibiotic-free media. Monitor resistance markers (e.g., strA gene mutations) via PCR post-treatment .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in Streptomycin(3+) studies?

Answer: Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA for comparing efficacy across strains or conditions. Report effect sizes (e.g., IC₅₀) with 95% confidence intervals instead of relying solely on p-values .

Advanced Research Questions

Q. How can contradictory data on Streptomycin(3+)’s cellular uptake in Gram-negative vs. Gram-positive bacteria be resolved?

Answer: Conduct comparative studies using isotopic labeling (e.g., ³H-Streptomycin(3+)) to track uptake kinetics. Pair with membrane permeability assays (e.g., fluorescent dye leakage). Use proteomics to identify differential expression of porin channels or efflux pumps . Replicate findings across ≥3 independent experiments and perform meta-analysis on existing datasets .

Q. What experimental designs optimize Streptomycin(3+) delivery in biofilm-infected models while minimizing cytotoxicity?

Answer: Develop a 3D-printed biofilm model with controlled hydrodynamics to mimic in vivo conditions. Use confocal microscopy to visualize Streptomycin(3+) penetration (e.g., FITC-conjugated analogs). Pair with transcriptomic analysis (RNA-seq) to assess host cell stress responses. Include combinatorial treatments (e.g., EDTA to enhance permeability) and compare cytotoxicity via lactate dehydrogenase (LDH) assays .

Q. How should researchers address batch-to-batch variability in Streptomycin(3+) synthesis for in vivo studies?

Answer: Standardize synthesis protocols using Good Laboratory Practice (GLP). Characterize each batch via nuclear magnetic resonance (NMR) for structural confirmation and HPLC for purity (>95%). For in vivo work, include pharmacokinetic (PK) validation in a pilot cohort to assess inter-batch bioavailability differences .

Methodological Guidance for Complex Scenarios

Q. What strategies ensure reproducibility when studying Streptomycin(3+)’s interaction with ribosomal RNA?

Answer: Use cryo-electron microscopy (cryo-EM) to resolve binding conformations at near-atomic resolution. Validate findings with surface plasmon resonance (SPR) to quantify binding affinities. Replicate experiments in orthogonal systems (e.g., cell-free translation assays) and deposit raw data in public repositories (e.g., EMDB) .

Q. How can multi-omics approaches elucidate Streptomycin(3+)’s off-target effects in eukaryotic cells?

Answer: Integrate metabolomics (LC-MS) and transcriptomics (scRNA-seq) to map off-target pathways. Use CRISPR-Cas9 knockouts to validate candidate genes (e.g., mitochondrial ribosome subunits). Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific toxicities .

Data Interpretation & Reporting Standards

Q. What criteria should guide the inclusion/exclusion of outliers in Streptomycin(3+) pharmacodynamic studies?

Answer: Predefine outlier thresholds (e.g., >3 SD from mean) in the statistical analysis plan. Use Grubbs’ test for outlier detection and report excluded data points transparently. Sensitivity analyses (e.g., bootstrapping) ensure results are robust to outlier removal .

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data for Streptomycin(3+)?

Answer: Perform physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution and metabolism differences. Validate with microdialysis in target tissues (e.g., liver, kidney). Use Bayesian meta-regression to harmonize cross-study data .

Ethical & Replicability Considerations

Q. What documentation is essential for replicating Streptomycin(3+) studies involving animal models?

Answer: Report animal strain, sex, age, and housing conditions (e.g., diet, light cycles). Detail dosing regimens (mg/kg, route) and randomization methods. Adhere to ARRIVE guidelines and provide raw data for mortality/toxicity endpoints .

Q. How to ensure ethical compliance when repurposing Streptomycin(3+) for novel therapeutic applications?

Answer: Submit protocols to institutional review boards (IRBs) for human-derived samples. For animal studies, follow NIH’s Guide for the Care and Use of Laboratory Animals. Disclose conflicts of interest (e.g., industry partnerships) in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.